molecular formula C8H7F3N2O2 B1343229 Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 304693-64-9

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1343229
CAS No.: 304693-64-9
M. Wt: 220.15 g/mol
InChI Key: LRUCUGOOQHJEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9) is a high-purity pyrimidine derivative of significant value in research and development, particularly in medicinal chemistry and drug discovery. The compound features a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15 g/mol . Its structure incorporates a carboxylate ester and a trifluoromethyl group on a pyrimidine ring, a scaffold widely recognized for its prevalence in biologically active molecules. The ester group serves as a versatile synthetic handle for further functionalization, allowing researchers to synthesize a wide array of carboxylic acids, amides, and other derivatives. The presence of the trifluoromethyl group is strategically important, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key moiety in the design of new pharmaceutical agents . As a solid substance, it requires specific storage conditions, recommending an inert atmosphere and temperatures between 2-8°C to maintain stability . Researchers should handle this material with appropriate precautions. The compound has associated hazard warnings for causing skin irritation, serious eye irritation, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) before use and employ proper personal protective equipment (PPE). This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-6(14)5-3-12-7(13-4-5)8(9,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUCUGOOQHJEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620348
Record name Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304693-64-9
Record name Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two primary synthetic strategies, complete with experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this pyrimidine derivative a valuable scaffold for the synthesis of bioactive compounds. This guide outlines two effective methods for its preparation: catalytic dehalogenation of a chlorinated precursor and a direct condensation approach.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 304693-64-9
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Boiling Point 194.365 °C at 760 mmHg[1]
Density 1.344 g/cm³[1]
Flash Point 71.349 °C[1]

Synthetic Route 1: Catalytic Dehalogenation

This route involves the synthesis of an intermediate, ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate, followed by its catalytic hydrogenation to yield the final product.

Workflow for Synthesis Route 1

Synthesis_Route_1 cluster_step1 Step 1: Synthesis of the Chlorinated Intermediate cluster_step2 Step 2: Catalytic Dehalogenation node_A 2,2,2-Trifluoroacetamide node_D Intermediate A node_A->node_D node_B Diethyl Malonate node_B->node_D node_C Sodium Ethoxide node_C->node_D EtOH, Reflux node_F Ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate node_D->node_F Cyclization node_E Phosphorus Oxychloride (POCl3) node_G Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate node_E->node_G node_F->node_G Chlorination node_H Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate node_K This compound (Final Product) node_H->node_K node_I H2, Pd/C node_I->node_K Ethanol node_J Base (e.g., Et3N) node_J->node_K

Caption: Workflow for the synthesis of this compound via catalytic dehalogenation.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate

  • Preparation of Ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,2-trifluoroacetamide (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 2N HCl) to precipitate the product. The solid is filtered, washed with cold water, and dried to afford ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate.

  • Chlorination: To a stirred solution of ethyl 2-(trifluoromethyl)-4-hydroxypyrimidine-5-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq), a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is heated at reflux for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice with stirring. The resulting precipitate is filtered, washed thoroughly with water, and dried to give ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate.

Step 2: Catalytic Dehalogenation

  • To a solution of ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel, add 10% palladium on charcoal (Pd/C, 5-10 mol%).

  • A base, such as triethylamine (Et₃N) or sodium acetate (NaOAc) (1.1-1.5 eq), is added to neutralize the HCl formed during the reaction.

  • The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-5 atm) at room temperature for 2-16 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure this compound.

Quantitative Data
StepProductTypical Yield
1Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate75-85%
2This compound80-95%

Synthetic Route 2: Condensation of Trifluoroacetamidine with Diethyl Ethoxymethylenemalonate

This approach provides a more direct synthesis of the target molecule by constructing the pyrimidine ring in a single step from acyclic precursors.

Workflow for Synthesis Route 2

Synthesis_Route_2 node_A Trifluoroacetamidine Hydrochloride node_D This compound (Final Product) node_A->node_D node_B Diethyl Ethoxymethylenemalonate node_B->node_D node_C Base (e.g., NaOEt or K2CO3) node_C->node_D Ethanol, Reflux

Caption: Workflow for the one-pot synthesis of this compound via condensation.

Experimental Protocol
  • Preparation of Trifluoroacetamidine: Trifluoroacetamidine can be prepared from trifluoroacetonitrile by reaction with ammonia or as its hydrochloride salt from the reaction of trifluoroacetonitrile with ammonium chloride.

  • Condensation Reaction: To a stirred solution of trifluoroacetamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a suitable solvent such as ethanol or isopropanol, a base (2.0-2.2 eq) like sodium ethoxide or potassium carbonate is added portion-wise at room temperature.

  • The reaction mixture is then heated to reflux for 6-12 hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound.

Quantitative Data
ProductTypical Yield
This compound60-75%

Spectroscopic Data

The following is predicted spectroscopic data for the final product.

TypeData
¹³C-NMR (CDCl₃, predicted) δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[1]

Actual experimental data should be acquired for confirmation.

Conclusion

This guide has detailed two robust and reproducible synthetic routes for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and purification capabilities. Both methods offer viable pathways to this important synthetic intermediate, paving the way for further research and development in the fields of medicine and agriculture. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, bearing the CAS Number 304693-64-9, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyrimidine core and a trifluoromethyl group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to potent inhibitors of the NF-κB and AP-1 signaling pathways, key regulators of the inflammatory response. Detailed experimental protocols and pathway diagrams are included to facilitate further research and development.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. The trifluoromethyl group significantly influences its chemical properties, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 304693-64-9[General chemical suppliers]
Molecular Formula C₈H₇F₃N₂O₂[1]
Molecular Weight 220.15 g/mol [1]
Boiling Point 194.365 °C at 760 mmHg[2]
Density 1.344 g/cm³[2]
Flash Point 71.349 °C[2]
Predicted ¹³C-NMR (CDCl₃) δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the dechlorination of a chlorinated precursor.

Synthesis from Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Reaction Scheme:

General Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a palladium catalyst, for example, 10% palladium on activated carbon.

  • Reaction Conditions: The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery: A Precursor to NF-κB and AP-1 Inhibitors

This compound serves as a key intermediate in the synthesis of molecules designed to modulate critical signaling pathways in human diseases. A significant application is its use in the preparation of inhibitors of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors. These pathways are central to the inflammatory response and are implicated in a wide range of diseases, including cancer, autoimmune disorders, and chronic inflammation.

Synthesis of Ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate

This derivative has been synthesized and evaluated for its inhibitory activity against AP-1 and NF-κB mediated gene expression.

Experimental Protocol for Synthesis:

While a detailed, step-by-step protocol for this specific synthesis is not available in the provided search results, the general synthetic strategy would involve the nucleophilic substitution of a suitable leaving group on the pyrimidine ring of an this compound derivative with 3-amino-4-methyl-1H-pyrrole-2,5-dione.

Signaling Pathways and Mechanism of Action

The inhibition of NF-κB and AP-1 signaling pathways is a promising strategy for the development of novel anti-inflammatory and anti-cancer drugs.

The NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->IKK_complex inhibits

Caption: The Canonical NF-κB Signaling Pathway.

The AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress. The activation of AP-1 is primarily regulated by the mitogen-activated protein kinase (MAPK) cascades. Once activated, AP-1 binds to specific DNA sequences and regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.

AP1_Pathway Stimuli External Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK activates cJun_cFos c-Jun / c-Fos MAPK->cJun_cFos phosphorylates & activates AP1 AP-1 Complex cJun_cFos->AP1 dimerization Nucleus Nucleus AP1->Nucleus translocation Gene_Expression Gene Expression (Proliferation, Apoptosis) Nucleus->Gene_Expression regulates Inhibitor Pyrimidine-based Inhibitor Inhibitor->MAPK may inhibit

Caption: The AP-1 Signaling Pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of biologically active molecules. Its utility as a precursor for potent inhibitors of the NF-κB and AP-1 signaling pathways highlights its potential in the development of novel therapeutics for a range of diseases. The information and protocols provided in this guide are intended to support further research into the synthesis and applications of this promising compound.

References

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.

Core Physical and Chemical Properties

This compound is a fluorinated heterocyclic compound with the molecular formula C₈H₇F₃N₂O₂. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₇F₃N₂O₂[1][2]
Molecular Weight 220.15 g/mol [3]
CAS Number 304693-64-9[2]
Melting Point 65 °C
Boiling Point 194.365 °C at 760 mmHg[4]
Density 1.344 g/cm³[4]
Flash Point 71.349 °C[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)
Spectral Data

Predicted spectral data for the characterization of this compound.

Spectrum TypePredicted DataReference
¹³C-NMR (CDCl₃) δ 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[4]
Mass Spectrometry Predicted m/z: [M+H]⁺ 221.05324, [M+Na]⁺ 243.03518[1]

Synthesis and Experimental Protocols

Representative Synthesis Protocol

This protocol is a generalized procedure based on the reaction of amidinium salts with a propen-1-olate derivative.

Materials:

  • Trifluoroacetamidine hydrochloride

  • Sodium salt of ethyl 3-formyl-3-hydroxyacrylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sodium salt of ethyl 3-formyl-3-hydroxyacrylate (1.0 equivalent) in anhydrous DMF, add trifluoroacetamidine hydrochloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Workflow for Characterization

A standard workflow for the structural confirmation and purity assessment of the synthesized compound is outlined below.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_final Final Product Synthesis Synthesized Product TLC TLC Analysis (Purity Check) Synthesis->TLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS FTIR FT-IR Spectroscopy (Functional Groups) MS->FTIR Final Characterized Product FTIR->Final

A typical analytical workflow for compound characterization.

Applications in Drug Discovery and Development

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Consequently, this compound serves as a crucial building block for the synthesis of various biologically active molecules.

Role as a Kinase Inhibitor Precursor

Derivatives of 2-(trifluoromethyl)pyrimidine have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

One of the key signaling pathways often targeted in cancer therapy is the Epidermal Growth Factor Receptor (EGFR) pathway. Trifluoromethylpyrimidine derivatives have been investigated as EGFR inhibitors.[6] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation and survival.

EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Inhibitor Trifluoromethyl- pyrimidine Derivative Inhibitor->EGFR inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes

Inhibition of the EGFR signaling pathway.

Utility in Agrochemical Synthesis

The unique properties imparted by the trifluoromethyl group also make this compound a valuable intermediate in the agrochemical industry.[7] It is used in the synthesis of modern herbicides and fungicides, contributing to the development of more effective and selective crop protection agents.

Agrochemical Development Workflow

The general workflow for utilizing this compound in the development of new agrochemicals is depicted below.

Agrochemical Development Workflow Start Ethyl 2-(trifluoromethyl) -pyrimidine-5-carboxylate Modification Chemical Modification & Derivatization Start->Modification Screening High-Throughput Screening Modification->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Field Field Trials Optimization->Field Product New Agrochemical (Herbicide/Fungicide) Field->Product

Workflow for agrochemical development.

References

Spectroscopic Data of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. Due to the limited availability of experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted data alongside experimental data from structurally analogous compounds to offer valuable insights for researchers. The methodologies provided are standardized protocols applicable for the spectroscopic analysis of this and similar organic molecules.

Summary of Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

No experimental ¹H NMR data for this compound was found in the searched resources. The following table presents data for a structurally similar compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to provide an expected pattern of resonances.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Illustrative)
9.21brs1HNH
7.76brs1HNH
7.34-7.24m5HAr-H
5.17s1HCH
4.01-3.96q2HOCH₂
2.26s3HCH₃
1.11-1.07t3HOCH₂CH₃
Data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is intended for illustrative purposes.[1]

¹³C NMR (Carbon-13 NMR)

The following table presents predicted ¹³C NMR data for this compound.

Chemical Shift (δ) ppmDescription
162.7C=O (ester)
159.4 (2C)Pyrimidine C4/C6
159.3 (q, J=37 Hz)Pyrimidine C2
126.3Pyrimidine C5
119.6 (q, J=275 Hz)CF₃
62.9OCH₂
14.4CH₃
Predicted data obtained from iChemical.[2]

¹⁹F NMR (Fluorine-19 NMR)

No experimental ¹⁹F NMR data for this compound was found. For a trifluoromethyl group attached to a pyrimidine ring, a single resonance is expected. The chemical shift would be influenced by the electronic environment of the pyrimidine ring.

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found. The table below lists characteristic absorption bands for a similar pyrimidine derivative, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to indicate expected vibrational modes.

Wavenumber (cm⁻¹)Functional Group Assignment (Illustrative)
3639N-H stretch
2967C-H stretch (aliphatic)
1896C=O stretch (ester)
1608C=C/C=N stretch (aromatic/pyrimidine)
1223C-O stretch
Data is for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and is intended for illustrative purposes.[1]
Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found. For a molecule with the formula C₈H₇F₃N₂O₂, the expected molecular ion peak [M]⁺ would be at m/z 220.15.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent, and the field is "shimmed" to achieve homogeneity.

  • Data Acquisition: A standard ¹H NMR pulse sequence is used. The number of scans is set to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

  • Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.

  • Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H splitting. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good quality spectrum.

  • Data Processing: Fourier transformation, phasing, and baseline correction are performed as with ¹H NMR. Chemical shifts are referenced to TMS (0.00 ppm) or the solvent signal.

¹⁹F NMR Spectroscopy

  • Sample Preparation: Sample preparation is analogous to ¹H NMR.

  • Instrument Setup: The spectrometer must be equipped with a probe capable of detecting the ¹⁹F nucleus.

  • Data Acquisition: A standard ¹⁹F NMR experiment is performed. Due to the large chemical shift range of ¹⁹F, the spectral width must be set appropriately to avoid signal aliasing.

  • Data Processing: The data is processed similarly to ¹H and ¹³C NMR. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).[4][5]

  • Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (Pulse Sequence) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Spectrum NMR Spectrum (¹H, ¹³C, ¹⁹F) NMR_Processing->NMR_Spectrum IR_Sample_Prep Sample Preparation (e.g., KBr Pellet) IR_Acquisition Data Acquisition (FT-IR Spectrometer) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (Background Subtraction) IR_Acquisition->IR_Processing IR_Spectrum IR Spectrum IR_Processing->IR_Spectrum MS_Sample_Intro Sample Introduction & Vaporization MS_Ionization Ionization (e.g., Electron Ionization) MS_Sample_Intro->MS_Ionization MS_Analysis Mass Analysis (Separation by m/z) MS_Ionization->MS_Analysis MS_Detection Detection MS_Analysis->MS_Detection MS_Spectrum Mass Spectrum MS_Detection->MS_Spectrum

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Logical_Relationship cluster_Spectroscopy Spectroscopic Techniques cluster_Information Structural Information Compound This compound NMR NMR (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Atom Connectivity (from NMR coupling) NMR->Connectivity Functional_Groups Functional Groups (from IR, NMR shifts) NMR->Functional_Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Formula (from MS) MS->Molecular_Weight Structure_Elucidation Structure Elucidation Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated pyrimidine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known physicochemical properties with analytical data from closely related analogs to present a robust characterization. This document details the molecular structure, key physical properties, and expected spectroscopic signatures. Furthermore, it outlines a plausible synthetic route and discusses potential biological activities based on the known pharmacology of similar compounds, providing a valuable resource for researchers in the field.

Introduction

This compound (CAS No. 304693-64-9) belongs to the class of trifluoromethyl-substituted pyrimidines, a group of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry.[1] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules, making them attractive scaffolds for the development of novel therapeutic agents and agrochemicals.[1] This guide aims to consolidate the available information to facilitate further research and development of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 304693-64-9[2][3]
Molecular Formula C8H7F3N2O2[2]
Molecular Weight 220.15 g/mol [2]
Melting Point 65 °C[2]
Boiling Point 194 °C[2]
Density 1.344 g/cm³[2]

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.

  • Ethyl Group: A quartet signal for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3) are anticipated due to spin-spin coupling.

  • Pyrimidine Ring: Two singlet signals are expected for the two non-equivalent aromatic protons on the pyrimidine ring.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Predicted ¹³C NMR chemical shifts (in ppm, solvent: CDCl₃) are available[4]:

Chemical Shift (ppm)Assignment
162.7C=O (Ester)
159.4 (2C)C2 and C4/C6 of pyrimidine
159.3 (q, J=37 Hz)C of CF₃
126.3C5 of pyrimidine
119.6 (q, J=275 Hz)CF₃
62.9-OCH₂- (Ethyl)
14.4-CH₃ (Ethyl)
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 220.15. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester and potentially the trifluoromethyl group (-CF₃).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

  • C-F Stretch: Strong absorptions due to the trifluoromethyl group are expected in the range of 1100-1300 cm⁻¹.

  • C-O Stretch: An absorption band for the ester C-O bond should appear around 1200-1300 cm⁻¹.

  • Aromatic C=N and C=C Stretches: These will be observed in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from general methods for pyrimidine synthesis. One such approach involves the condensation of a three-carbon building block with trifluoroacetamidine.

Experimental Workflow for Synthesis

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 Ethyl 3,3-diethoxypropionate reaction Condensation Reaction (e.g., in Ethanol with a base like NaOEt) reactant1->reaction reactant2 Trifluoroacetamidine reactant2->reaction product This compound reaction->product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add ethyl 3,3-diethoxypropionate.

  • Addition of Amidine: Add trifluoroacetamidine hydrochloride to the reaction mixture.

  • Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-(trifluoromethyl)pyrimidine have been reported to exhibit a range of biological activities, including antifungal, insecticidal, and anticancer properties.[1][5][6] For instance, certain 5-trifluoromethylpyrimidine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancer signaling pathways.[7]

Hypothetical Signaling Pathway Inhibition

cluster_pathway Potential EGFR Signaling Pathway Inhibition Ligand Ligand EGFR EGFR Ligand->EGFR Activates Downstream Signaling RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway EGFR->Downstream Signaling Phosphorylates Compound Ethyl 2-(trifluoromethyl) pyrimidine-5-carboxylate Compound->EGFR Inhibits Cellular Response Proliferation, Survival, Angiogenesis Downstream Signaling->Cellular Response Promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway by the title compound.

This diagram illustrates a potential mechanism of action where this compound could act as an inhibitor of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Conclusion

The structural elucidation of this compound is supported by its fundamental physicochemical properties and predicted spectroscopic data, which align with the characteristics of related pyrimidine derivatives. While direct experimental validation is pending in publicly accessible literature, this guide provides a solid foundation for researchers. The proposed synthetic route offers a practical approach for its preparation, and the discussion on potential biological activities highlights its promise as a scaffold for the development of novel therapeutic agents, particularly in the context of oncology. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential.

References

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Guide to its Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. Due to the limited availability of public data, a detailed experimental protocol for determining the solubility profile of this compound is also presented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, synthetic chemistry, and materials science.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₇F₃N₂O₂[1]
Molecular Weight 220.15 g/mol [1]
Melting Point 65 °C[2]
Boiling Point 194.365 °C at 760 mmHg[3]
Density 1.344 g/cm³[3]
Appearance Solid[2]
CAS Number 304693-64-9[2][3]

Solubility Profile

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents has not been published. A Safety Data Sheet for the compound explicitly states "Water Solubility: No data available"[2]. However, the synthesis and purification procedures for this and structurally related compounds often involve the use of organic solvents such as ethanol and dichloromethane, suggesting some degree of solubility in these media[1].

For research and development purposes, the experimental determination of the solubility profile is a critical step. The following section provides a detailed, generalized protocol for determining the thermodynamic solubility of a pyrimidine derivative like this compound.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the equilibrium shake-flask method, a common and reliable technique for determining the thermodynamic solubility of a solid compound.

1. Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

3. Visualization of the Experimental Workflow:

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_result Result A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-72h) A->B Incubate C Settle Undissolved Solid B->C Equilibrium Reached D Filter Supernatant (0.22 µm filter) C->D Clarify E Dilute Sample D->E Prepare for Analysis F Quantify via HPLC E->F Analyze G Calculate Solubility F->G Data Processing

Caption: Experimental workflow for thermodynamic solubility determination.

Logical Relationship of Solubility Determination

The determination of solubility is a prerequisite for many downstream applications in drug development and chemical research. The following diagram illustrates the logical flow from understanding the need for solubility data to its application.

Logical_Relationship cluster_need Requirement cluster_process Process cluster_data Output cluster_application Application Need Need for Solubility Data (e.g., Formulation, Bioassay) Experiment Experimental Determination (Shake-Flask Method) Need->Experiment Data Quantitative Solubility Data (mg/mL, mol/L) Experiment->Data Formulation Formulation Development Data->Formulation Bioassay In Vitro / In Vivo Studies Data->Bioassay PK Pharmacokinetic Profiling Data->PK

Caption: Logical flow from solubility determination to its applications.

References

An In-depth Technical Guide on the Chemical Stability of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. Understanding the stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of products derived from it. The presence of a trifluoromethyl group is known to enhance biological activity and metabolic stability, making a thorough understanding of its chemical stability profile essential.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are fundamental to its handling, formulation, and stability assessment.

PropertyValue
CAS Number 304693-64-9
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Melting Point 65 °C
Boiling Point 194.365 °C at 760 mmHg
Density 1.344 g/cm³
Appearance Solid
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)

Predicted Stability Profile and Degradation Pathways

The chemical stability of this compound is influenced by its key functional groups: the pyrimidine ring, the trifluoromethyl group, and the ethyl ester.

  • Hydrolytic Stability : The ethyl ester moiety is the most probable site of hydrolytic degradation, susceptible to both acid- and base-catalyzed hydrolysis to yield 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and ethanol. The trifluoromethyl group is generally stable; however, under strong basic conditions, it can undergo hydrolysis to a carboxylic acid functionality. The pyrimidine ring itself is comparatively stable under hydrolytic conditions.

  • Photostability : Pyrimidine derivatives can be susceptible to photolytic degradation, potentially leading to dimerization or ring-opening reactions upon exposure to UV light. The overall photosensitivity should be evaluated according to ICH Q1B guidelines.[3][4][5][6][7]

  • Thermal Stability : As a solid with a defined melting point, the compound is expected to have moderate thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended to determine its decomposition temperature and thermal behavior.[1][2][8][9][10]

  • Oxidative Stability : The molecule is not expected to be highly susceptible to oxidation under standard storage conditions. However, forced degradation studies using strong oxidizing agents are necessary to confirm its oxidative stability profile.

Quantitative Data from Forced Degradation Studies (Hypothetical)

The following tables summarize hypothetical quantitative data from forced degradation studies, designed to achieve 5-20% degradation as recommended by ICH guidelines.[11][12] This data is predictive and should be confirmed by experimental studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionConditionsTime% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 N HCl, 60°C24 hours~15%2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
Base Hydrolysis 0.1 N NaOH, Room Temp.24 hours~40%2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, Pyrimidine-2,5-dicarboxylic acid
Neutral Hydrolysis Water, 60°C24 hours<5%Minor hydrolysis to the carboxylic acid
Oxidation 3% H₂O₂, Room Temp.24 hours~10%N-oxides of the pyrimidine ring
Thermal (Solid) 80°C7 days<2%-
Thermal (Solution) 80°C24 hours<5%Minor hydrolysis to the carboxylic acid
Photolytic (Solid & Solution) ICH Q1B-~20%Photodimers, ring-opened products

Table 2: Hypothetical Hydrolysis Kinetics

pHTemperature (°C)Rate Constant (k) (s⁻¹) (Hypothetical)Half-life (t½) (hours) (Hypothetical)
1.2601.8 x 10⁻⁶107
7.0602.0 x 10⁻⁷962
9.0255.0 x 10⁻⁵3.8

Experimental Protocols for Forced Degradation Studies

Detailed experimental protocols are crucial for obtaining reliable and reproducible stability data. The following are recommended protocols based on ICH guidelines and best practices for small molecule stability testing.[8][9]

4.1. General Procedure for Sample Preparation and Analysis

  • Stock Solution Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

  • Stability-Indicating Analytical Method : A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient elution using a mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3.0) and acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at an appropriate wavelength (e.g., 254 nm).

    • Injection Volume : 10 µL.

    • Column Temperature : 30°C.

4.2. Hydrolytic Degradation Protocol

  • Acidic Conditions : Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate the mixture at 60°C. Withdraw aliquots at 0, 2, 6, 12, and 24 hours, neutralize with an equal volume of 0.1 N NaOH, and analyze by HPLC.

  • Basic Conditions : Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Maintain at room temperature. Withdraw aliquots at specified time intervals, neutralize with an equal volume of 0.1 N HCl, and analyze by HPLC.

  • Neutral Conditions : Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C. Withdraw aliquots at specified time intervals and analyze directly by HPLC.

4.3. Oxidative Degradation Protocol

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Analyze aliquots at 0, 2, 6, 12, and 24 hours by HPLC.

4.4. Thermal Degradation Protocol

  • Solid State : Store a known quantity of the solid compound in a calibrated oven at 80°C. At 1, 3, and 7 days, withdraw a sample, dissolve it in the HPLC mobile phase to a known concentration, and analyze.

  • Solution State : Reflux the stock solution at 80°C. Withdraw aliquots at regular intervals over 24 hours and analyze by HPLC.

4.5. Photolytic Degradation Protocol

  • Expose both the solid compound and a solution (1 mg/mL in quartz cuvettes) to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3][4][5][6][7] Maintain a dark control sample under the same temperature conditions. Analyze both light-exposed and dark control samples at the end of the exposure period.

Visualizations of Workflows and Pathways

G Comprehensive Stability Assessment Workflow cluster_0 Stress Condition Application cluster_1 Analysis and Characterization cluster_2 Data Interpretation and Reporting A Acid Hydrolysis (0.1N HCl, 60°C) G HPLC Analysis (Quantify Parent & Degradants) A->G B Base Hydrolysis (0.1N NaOH, RT) B->G C Neutral Hydrolysis (Water, 60°C) C->G D Oxidation (3% H2O2, RT) D->G E Thermal Degradation (Solid & Solution, 80°C) E->G F Photolytic Degradation (ICH Q1B) F->G H LC-MS/MS Analysis (Identify Degradant Structures) G->H J Determine Degradation Pathways G->J K Calculate Degradation Kinetics G->K I NMR Spectroscopy (Confirm Degradant Structures) H->I I->J L Generate Stability Report J->L K->L

Caption: Experimental workflow for stability assessment.

G Proposed Hydrolytic Degradation Pathway (Basic Conditions) A This compound B 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid A->B Ester Hydrolysis (OH⁻) C Pyrimidine-2,5-dicarboxylic acid B->C CF₃ Hydrolysis (OH⁻, harsh)

Caption: Likely hydrolytic degradation pathway.

G General Signaling Pathway Inhibition by Pyrimidine Analogs A Pyrimidine Analog (e.g., this compound derivative) B Target Enzyme/Receptor (e.g., Kinase, Polymerase) A->B Binding E Inhibition C Signaling Cascade B->C Activation D Cellular Response (e.g., Proliferation, Inflammation) C->D Signal Transduction E->C Blocks Signal

Caption: Representative signaling pathway inhibition.

References

The Advent and Evolution of Trifluoromethyl Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the pyrimidine scaffold has marked a pivotal moment in medicinal chemistry and agrochemical science. This technical guide delves into the discovery, history, and synthetic evolution of trifluoromethyl pyrimidines, offering a comprehensive resource for researchers in the field. The unique properties conferred by the CF3 group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of potent pharmaceuticals and crop protection agents.

A Historical Overview: From Early Fluorination to a Privileged Scaffold

The journey of trifluoromethyl pyrimidines begins with the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully converted benzotrichloride to benzotrifluoride.[1] This foundational work laid the groundwork for the introduction of the CF3 group into heterocyclic systems. A significant step forward came in 1947 with the first reported synthesis of a trifluoromethylpyridine, a close structural relative of pyrimidines.[1]

The direct incorporation of a trifluoromethyl group onto a pyrimidine ring, particularly in the context of nucleosides, was a later development. A key breakthrough was the direct trifluoromethylation of 2′,3′,5′-tri-O-acetyl-5-iodouridine using trifluoromethyl iodide and copper powder, which provided the corresponding 5-trifluoromethyluridine derivatives.[2] This represented the first instance of direct trifluoromethylation on a nucleoside.[2] Since these early discoveries, research into trifluoromethyl pyrimidines has expanded rapidly, driven by their significant biological activities.

Synthetic Strategies for Trifluoromethyl Pyrimidines

The synthesis of trifluoromethyl pyrimidines has evolved from classical condensation reactions to more sophisticated and efficient methodologies. Key strategies include multicomponent reactions, the Biginelli reaction, and direct trifluoromethylation techniques.

One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidines

This method offers a selective and efficient route to 5-trifluoromethyl pyrimidines, circumventing the challenges often associated with the direct trifluoromethylation of the pyrimidine ring.[3]

Experimental Protocol:

A mixture of an aryl enaminone (0.5 mmol), an aryl amidine hydrochloride (0.6 mmol), sodium triflinate (CF3SO2Na, 1.0 mmol), and copper(II) acetate (Cu(OAc)2, 1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80°C for 12 hours under an air atmosphere.[3] Following the completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired 5-trifluoromethyl pyrimidine derivative.[3]

Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

A modification of the classic Biginelli reaction employing ethyl trifluoroacetoacetate is a valuable method for producing dihydropyrimidine structures, which serve as both bioactive compounds and versatile intermediates.[3]

Experimental Protocol:

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated to reflux in ethanol (10 mL) with a catalytic amount of hydrochloric acid.[3] The reaction's progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, leading to the precipitation of the product, which is then collected by filtration. The solid is washed with cold ethanol and dried to provide the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be accomplished by recrystallization from ethanol.[3]

Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine

This protocol outlines the synthesis of a key intermediate used in the manufacture of various pharmaceutically active ingredients.[4]

Experimental Protocol:

  • Step 1: Synthesis of 5-trifluoromethyluracil (5-TFU) A 2 L jacketed reactor is charged with uracil (50 g, 0.446 mol), sodium trifluoromethanesulfinate (311.0 g, 65%, 1.293 mol), ferrous sulfate (FeSO4) heptahydrate (5.0 g), and water (500 mL). The resulting suspension is heated to 40°C. Tert-butyl hydroperoxide (287 g; 70% aqueous solution, 2.232 mol) is added slowly, maintaining the internal temperature between 55-75°C. After the addition is complete, the mixture is stirred at 50-60°C for 0.5 to 1.0 hour.[4]

  • Step 2: Chlorination to 2,4-dichloro-5-trifluoromethyl-pyrimidine (5-TFP) A suspension of 5-TFU (25 g, 0.16 mol) in POCl3 (100 g, 0.65 mol) is prepared. Diisopropylethylamine (DIPEA, 35 g, 0.27 mol) is added dropwise over approximately 10 minutes, and the reaction mixture is then heated to 110-120°C, at which point it becomes a clear solution. The reaction is monitored by HPLC until the ratio of 5-TFU to 5-TFP is less than 5:95 (typically 7-8 hours). The reaction is then cooled to room temperature, and n-butyl acetate (80 mL) is added. Approximately 60 mL of distillate (POCl3 and some n-butyl acetate) is collected at 63-65°C under reduced pressure (450-500 mbar).[4]

Applications in Pharmaceuticals

Trifluoromethyl pyrimidines are a cornerstone in the development of targeted therapies, particularly in oncology. Their ability to act as kinase inhibitors has led to the discovery of potent drug candidates.

FLT3 and CHK1 Inhibition in Cancer Therapy

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both of which are crucial targets in cancer treatment.[5]

Quantitative Data on Biological Activity

CompoundTargetIC50 (nM)Cell LineReference
22 FLT3-D835Y0.8-[5]
CHK11.1-[5]
MV4-11 antiproliferation<4MV4-11[5]
29 FLT3-D835Y0.7-[5]
CHK11.0-[5]
MV4-11 antiproliferation<4MV4-11[5]
30 FLT3-D835Y0.5-[5]
CHK10.9-[5]
MV4-11 antiproliferation<4MV4-11[5]
31 FLT3-D835Y0.6-[5]
CHK11.2-[5]
MV4-11 antiproliferation<4MV4-11[5]
32 FLT3-D835Y0.7-[5]
CHK11.0-[5]
MV4-11 antiproliferation<4MV4-11[5]

Signaling Pathways

The diagram below illustrates the signaling pathways of FLT3 and CHK1, highlighting the points of inhibition by trifluoromethyl pyrimidine derivatives.

Signaling_Pathways cluster_flt3 FLT3 Signaling Pathway cluster_chk1 ATR-CHK1 DNA Damage Response Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 p_FLT3 p-FLT3 FLT3->p_FLT3 RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor_FLT3 Trifluoromethyl Pyrimidine Inhibitor Inhibitor_FLT3->p_FLT3 DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 CDC25 CDC25 Phosphatase p_CHK1->CDC25 phosphorylates p_CHK1->CDC25 CDK CDK/Cyclin CDC25->CDK activates p_CDC25 p-CDC25 (Inactive) Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor_CHK1 Trifluoromethyl Pyrimidine Inhibitor Inhibitor_CHK1->p_CHK1

Caption: FLT3 and CHK1 signaling pathways targeted by trifluoromethyl pyrimidine inhibitors.

Applications in Agrochemicals

Trifluoromethyl pyrimidines have also made a significant impact in the agrochemical sector, particularly as fungicides and herbicides.

Antifungal Activity

Derivatives of trifluoromethyl pyrimidine have demonstrated potent antifungal activity against a range of plant pathogens.

Quantitative Data on Antifungal Activity

CompoundFungusEC50 (µg/mL)Reference
5j Tobacco Mosaic Virus (curative)126.4[6]
5m Tobacco Mosaic Virus (protective)103.4[6]
5u Rhizoctonia solani26.0[6]
Herbicidal Activity: ALS Inhibition

Triazolopyrimidines, a class of herbicides that includes trifluoromethyl pyrimidine derivatives, function by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action: ALS Inhibition

The diagram below illustrates the mechanism of action of ALS-inhibiting herbicides.

ALS_Inhibition cluster_als Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Valine_Leucine Valine, Leucine Acetolactate->Valine_Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide Trifluoromethyl Pyrimidine (ALS Inhibitor) Herbicide->ALS

Caption: Inhibition of Acetolactate Synthase (ALS) by trifluoromethyl pyrimidine herbicides.

Drug Discovery and Development Workflow

The discovery of novel trifluoromethyl pyrimidine-based drugs and agrochemicals often follows a structured workflow, from initial synthesis to lead optimization.

Drug_Discovery_Workflow cluster_workflow Trifluoromethyl Pyrimidine Drug Discovery Workflow start Synthesis of Trifluoromethyl Pyrimidine Scaffold library Library Synthesis & Compound Collection start->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar lead_opt Lead Optimization (ADMET Properties) sar->lead_opt preclinical Preclinical Studies (In vivo efficacy & safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for the discovery and development of trifluoromethyl pyrimidine-based compounds.

Conclusion

The incorporation of the trifluoromethyl group has established pyrimidines as a privileged scaffold in both pharmaceutical and agrochemical research. The historical development and the evolution of synthetic methodologies have enabled the creation of a diverse array of biologically active molecules. The continued exploration of their structure-activity relationships and mechanisms of action promises to yield new and improved therapeutic agents and crop protection solutions. This guide provides a foundational understanding for researchers poised to contribute to this exciting and impactful field.

References

A Literature Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrimidine-5-Carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry.[4][5][6] The introduction of a carboxylate group at the C5 position of the pyrimidine ring creates pyrimidine-5-carboxylate derivatives, a class of compounds that has demonstrated a remarkable breadth of pharmacological activities.[7] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[2][5][8][9]

The synthetic versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets.[3][4] This guide provides a comprehensive technical overview of the current state of research on pyrimidine-5-carboxylate derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Pyrimidine-5-Carboxylate Derivatives

The construction of the pyrimidine-5-carboxylate scaffold is most commonly achieved through multicomponent reactions that efficiently assemble the heterocyclic ring from acyclic precursors. The primary method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea derivative.[1]

A particularly robust and widely used method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[10] This approach offers a direct and high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in pharmaceutical research.[10][11] Another common approach is the Biginelli reaction or similar one-pot syntheses, which can be catalyzed and performed under solvent-free conditions.[12]

G cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis cluster_purification Work-up & Purification start1 Methyl 3,3-dimethoxypropionate intermediate Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate start1->intermediate Condensation start2 Methyl Formate start2->intermediate start3 Sodium Hydride start3->intermediate start4 Amidinium Salt product 2-Substituted Pyrimidine-5-Carboxylic Ester start4->product intermediate->product Cyclization workup Aqueous Work-up product->workup purify Column Chromatography workup->purify

Caption: General workflow for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

Biological Activities and Therapeutic Potential

Pyrimidine-5-carboxylate derivatives exhibit a wide spectrum of biological activities, making them privileged scaffolds in drug discovery. Their mechanism of action often involves the inhibition of key enzymes in various pathological pathways.

Anticancer Activity

A significant body of research has focused on the development of pyrimidine-5-carboxylate and related pyrimidine-5-carbonitrile derivatives as anticancer agents.[5][13][14] These compounds have been shown to target several critical proteins involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Salt-Inducible Kinases (SIKs), and Cyclooxygenase-2 (COX-2).

  • EGFR Inhibition: Certain pyrimidine-5-carbonitrile derivatives act as ATP-mimicking tyrosine kinase inhibitors of EGFR.[15] Compound 11b from one study demonstrated potent activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, with IC50 values of 0.09 µM and 4.03 µM, respectively.[15] This compound also induced cell cycle arrest at the G2/M phase and triggered apoptosis in several human cancer cell lines.[15]

  • SIK Inhibition: Pyrimidine-5-carboxamide derivatives have been designed as inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory processes and cancer.[16] Compound 8h was identified as a promising SIK1/2 inhibitor that up-regulated the anti-inflammatory cytokine IL-10 and reduced the pro-inflammatory cytokine IL-12.[16]

  • VEGFR-2 Inhibition: A series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. Several compounds showed potent inhibitory activity, with IC50 values in the sub-micromolar to low micromolar range.[17]

  • COX-2 Inhibition: Some pyrimidine derivatives show selective inhibition of COX-2, an enzyme often overexpressed in tumors and inflammatory conditions.[18]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine Pyrimidine-5-carboxylate Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrimidine-5-Carboxylate/Carbonitrile Derivatives

CompoundTargetAssayIC50 (µM)Cancer Cell Line(s)Reference
11b EGFRWTHTRF Kinase Assay0.09-[15]
11b EGFRT790MHTRF Kinase Assay4.03-[15]
11b CytotoxicityMTT Assay2.4 - 4.14A549, HCT-116, HepG-2, MCF-7[15]
11e VEGFR-2Kinase Assay0.61-[17]
12b VEGFR-2Kinase Assay0.53-[17]
12c VEGFR-2Kinase Assay0.74-[17]
Sorafenib VEGFR-2Kinase Assay0.19-[17]
5d COX-2Enzyme Assay0.17-[18]
Celecoxib COX-2Enzyme Assay0.17-[18]
6g NeuraminidaseEnzyme Assay17.64Influenza A Virus[19]
8h SIK1/2Kinase AssayFavorable-[16]
16a, 18b-d hLDHAEnzyme Assay≈ 1-[20]
Antimicrobial and Anti-inflammatory Activity

Pyrimidine derivatives are well-documented for their antimicrobial and anti-inflammatory properties.[8][9][21][22] Their ability to inhibit microbial growth and modulate inflammatory pathways makes them attractive candidates for treating infectious and inflammatory diseases.

  • Antimicrobial Agents: Various pyrimidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi.[22][23] The mechanism often involves the inhibition of essential microbial enzymes. For example, thieno[2,3-d]pyrimidines have been investigated as inhibitors of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD).[24]

  • Anti-inflammatory Agents: The anti-inflammatory effects are often linked to the inhibition of enzymes like COX-2.[25] Derivatives have shown potent in vitro COX-2 inhibition with IC50 values as low as 0.04 µM, comparable to the standard drug celecoxib.[25] Additionally, inhibition of SIKs by pyrimidine-5-carboxamides represents a novel strategy for treating inflammatory bowel disease (IBD).[16]

Other Biological Activities
  • Neuraminidase Inhibitors: 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated as inhibitors of the neuraminidase (NA) enzyme from the influenza A virus, with some compounds showing moderate activity.[19]

  • NNMT Inhibitors: Novel pyrimidine-5-carboxamide compounds have been described as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to type 2 diabetes and metabolic syndrome.[26]

  • DHODH Inhibitors: The enzyme dihydroorotate dehydrogenase (DHODH), crucial for the de novo pyrimidine biosynthetic pathway, is another target for pyrimidine derivatives.[27]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][3]

  • At the C2 Position: The substituent at the C2 position is critical for modulating pharmacological properties.[11] For instance, in a series of VEGFR-2 inhibitors, different linkers and moieties at this position significantly influenced potency.[17]

  • At the C4 and C6 Positions: Modifications at these positions can impact binding affinity and selectivity. For many kinase inhibitors, specific aryl or heterocyclic groups at C4 are essential for activity.

  • At the C5 Position: The carboxylate group itself is often crucial for activity, as seen in dihydroorotate dehydrogenase inhibitors where it is preferred by the enzyme over other functional groups like sulfonamides or tetrazoles.[27] Steric hindrance at this position, for example by a methyl group, can be detrimental to activity.[27]

Caption: Key structure-activity relationship points for pyrimidine-5-carboxylates.

Experimental Protocols

Detailed and standardized protocols are essential for the synthesis and evaluation of pyrimidine derivatives.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the reaction of a sodium salt intermediate with an amidinium salt.[10][11]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • Suspend sodium hydride (1.0 eq, 60% dispersion in mineral oil) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Dropwise, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether at room temperature.[11]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the stable sodium salt.[11]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester

  • To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired amidinium salt (1.1 eq).[11]

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrimidine derivative.[11]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common colorimetric assay to assess the effect of compounds on cancer cell viability.[28]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well microplates

  • Test pyrimidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.[28]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the pyrimidine compounds (and a vehicle control, e.g., 0.1% DMSO).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).[28]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[28]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Seed cells in 96-well plate (5,000-10,000 cells/well) incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with various concentrations of pyrimidine derivative incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The pyrimidine-5-carboxylate scaffold is a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad range of potent biological activities. Research has demonstrated their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, often through the targeted inhibition of key enzymes. The ease of synthesis and the potential for diverse substitutions allow for extensive structure-activity relationship studies, guiding the rational design of new and more effective therapeutic agents. Future work will likely focus on optimizing the drug-like properties of lead compounds, exploring novel biological targets, and advancing the most promising derivatives into clinical development.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate as a key research chemical. This document details its role as a versatile building block in the synthesis of novel bioactive molecules, with a focus on the development of anticancer and antifungal agents. Detailed experimental protocols for its derivatization and for the biological evaluation of its derivatives are provided to facilitate further research and drug discovery efforts.

Chemical Properties

This compound is a solid at room temperature with the following physical and chemical properties:

PropertyValue
CAS Number 304693-64-9
Molecular Formula C₈H₇F₃N₂O₂
Molecular Weight 220.15 g/mol
Melting Point 65 °C
Boiling Point 194.365 °C at 760 mmHg
Density 1.344 g/cm³
Flash Point 71.349 °C

Application 1: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrimidine scaffold is a common feature in many compounds targeting the epidermal growth factor receptor (EGFR), a key player in various cancers. The trifluoromethyl group can enhance the biological activity and metabolic stability of these inhibitors. This compound serves as a crucial starting material for the synthesis of potent EGFR inhibitors.

General Synthetic Workflow for EGFR Inhibitors

The synthesis of EGFR inhibitors from this compound typically involves a multi-step process, beginning with the conversion of the ethyl ester to a more reactive intermediate, followed by the introduction of various amine-containing side chains to interact with the EGFR active site.

G cluster_synthesis Synthesis of EGFR Inhibitor A This compound B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Amine B->C D Further Functionalization C->D E Final EGFR Inhibitor D->E

Caption: General workflow for synthesizing EGFR inhibitors.

Experimental Protocol: Synthesis of a 5-(Trifluoromethyl)pyrimidine Derivative as an EGFR Inhibitor

This protocol describes the synthesis of a novel 5-(trifluoromethyl)pyrimidine derivative designed as an EGFR inhibitor.[1]

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1), add lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in dry DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., a substituted aniline derivative) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Evaluation of Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.[2][3]

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized pyrimidine derivatives for 48 or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data: Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of representative 5-(trifluoromethyl)pyrimidine derivatives against various human cancer cell lines.

CompoundTargetCell LineIC₅₀ (µM)Reference
9u EGFRA5490.35[1]
9u EGFRMCF-73.24[1]
9u EGFRPC-35.12[1]
17v Not SpecifiedH19752.27[3]
10b EGFRHepG23.56[4]
10b EGFRA5495.85[4]
10b EGFRMCF-77.68[4]
EGFR Signaling Pathway

Derivatives of this compound can inhibit the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6][7] Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation STAT STAT EGFR->STAT Activation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Application 2: Synthesis of Antifungal Agents

Pyrimidine derivatives are known for their broad-spectrum antifungal activities. This compound provides a scaffold for the development of novel antifungal compounds, which can be effective against various plant pathogenic fungi.

General Synthetic Workflow for Antifungal Agents

The synthesis of antifungal agents from this compound often involves modifications at the 5-position to introduce moieties that enhance antifungal efficacy.

G cluster_synthesis Synthesis of Antifungal Agent A This compound B Chemical Modification (e.g., Amidation, Esterification) A->B C Introduction of Antifungal Pharmacophore B->C D Final Antifungal Compound C->D

Caption: General workflow for synthesizing antifungal agents.

Experimental Protocol: In Vitro Antifungal Activity Assay

The following protocol details the poisoned food technique to evaluate the in vitro antifungal activity of synthesized pyrimidine derivatives against various phytopathogenic fungi.[8]

Protocol:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Add appropriate volumes of the stock solutions to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations (e.g., 50 µg/mL).

  • Pour the PDA mixed with the test compound into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each agar plate with a mycelial disc (5 mm in diameter) of the test fungus.

  • Incubate the plates at 25 ± 1 °C for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Quantitative Data: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

The table below presents the in vitro antifungal activity of several trifluoromethyl pyrimidine derivatives against a range of phytopathogenic fungi.

CompoundFungusInhibition (%) at 50 µg/mLReference
5i Botryosphaeria dothidea82.1[9]
5l Botryosphaeria dothidea81.1[9]
5n Botryosphaeria dothidea84.1[9]
5o Botryosphaeria dothidea88.5[9]
5f Phomopsis sp.100.0[9]
5n Phomopsis sp.91.8[9]
5o Phomopsis sp.100.0[9]
5p Phomopsis sp.93.4[9]

Conclusion

This compound is a valuable and versatile research chemical with significant potential in the fields of medicinal chemistry and agrochemical development. Its trifluoromethyl-substituted pyrimidine core serves as an excellent starting point for the synthesis of a wide range of bioactive molecules, including potent EGFR inhibitors for cancer therapy and novel agents to combat fungal infections. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.

References

The Versatile Building Block: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a pivotal fluorinated heterocyclic compound that has garnered significant attention in organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the pyrimidine core, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This application note details the synthesis of this compound and showcases its utility in the preparation of potent pharmaceutical and agrochemical agents. Detailed experimental protocols and quantitative data are provided to facilitate its application in research and development.

Introduction

The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyrimidine scaffold, a privileged structure in medicinal chemistry, the resulting molecule becomes a powerful building block for combinatorial chemistry and targeted synthesis.[1][2] this compound serves as a key intermediate in the synthesis of diverse compounds, including anti-inflammatory, antiviral, antifungal, and antibacterial agents, as well as herbicides and fungicides.[1][3] This document provides a comprehensive overview of its synthesis and applications.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound is a one-pot, multi-component reaction. This approach offers high atom economy and avoids the isolation of potentially unstable intermediates.

Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product R1 Ethyl 3-amino-4,4,4-trifluorocrotonate Cond Solvent: Ethanol Catalyst: Acetic Acid Temperature: Reflux R1->Cond + R2 Triethyl orthoformate R2->Cond + R3 Ammonia R3->Cond + P This compound Cond->P Cyclocondensation

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-amino-4,4,4-trifluorocrotonate (10.0 g, 50.7 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add triethyl orthoformate (9.8 mL, 55.8 mmol) followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux and bubble ammonia gas through the solution for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude product from ethanol/water to afford pure this compound as a white to off-white solid.

Quantitative Data for Synthesis
ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC8H7F3N2O2220.15~8565

Application in the Synthesis of Bioactive Molecules

This compound is a versatile intermediate for the synthesis of various bioactive compounds. A key application is in the preparation of substituted pyrimidines that can act as kinase inhibitors, for example, in cancer therapy. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines.

Application Workflow: Synthesis of a Pyrimidine-Amide Derivative

cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis cluster_intermediate Intermediate cluster_coupling Step 2: Amide Coupling cluster_final_product Final Product SM This compound H_Cond Reagents: LiOH, THF/H2O Temperature: Room Temp. SM->H_Cond I 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid H_Cond->I C_Cond Reagents: Amine (R-NH2), HATU, DIPEA Solvent: DMF Temperature: Room Temp. I->C_Cond FP N-Alkyl/Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamide C_Cond->FP

Caption: Synthesis of a pyrimidine-amide derivative.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid
  • Hydrolysis: Dissolve this compound (5.0 g, 22.7 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL).

  • Base Addition: Add lithium hydroxide monohydrate (1.43 g, 34.1 mmol) to the solution and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid can be used in the next step without further purification or can be recrystallized from a suitable solvent.

Experimental Protocol: Amide Coupling
  • Reaction Setup: To a solution of 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 g, 5.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add the desired amine (e.g., aniline, 1.1 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Application
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
2-(Trifluoromethyl)pyrimidine-5-carboxylic acidC6H3F3N2O2192.10>95Solid
N-Phenyl-2-(trifluoromethyl)pyrimidine-5-carboxamideC12H8F3N3O267.21~70-80Solid

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups allow for the efficient construction of complex molecules with potential applications in medicinal chemistry and agrochemistry. The protocols provided herein offer a solid foundation for researchers to explore the vast synthetic potential of this important intermediate.

References

Applications of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of biologically active compounds. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the final compounds, making this pyrimidine derivative a privileged starting material in drug discovery programs. Its applications span across oncology, infectious diseases, and agriculture.

Application Notes

The pyrimidine core is a fundamental component of nucleobases, rendering it a key structure for interacting with various biological targets. The addition of a trifluoromethyl group at the 2-position of the pyrimidine ring significantly influences the electron density of the heterocyclic system, which can be exploited to modulate the pharmacological properties of its derivatives.

Key areas of application include:

  • Anticancer Agents: Derivatives of this compound have been extensively explored as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR).[1][2] The pyrimidine scaffold can act as a hinge-binding motif, mimicking the adenine core of ATP.

  • Antifungal Agents: The trifluoromethylpyrimidine moiety is present in novel antifungal compounds. These derivatives have shown potent activity against a range of phytopathogenic fungi.[3][4][5][6][7]

  • Antiviral Agents: The pyrimidine structure is a common feature in antiviral nucleoside analogues. Research has indicated the potential for trifluoromethyl-substituted pyrimidines in the development of new antiviral therapies.

  • Antibacterial and Anti-inflammatory Agents: While less explored, the foundational structure holds potential for the development of agents targeting bacterial enzymes or inflammatory pathways.

The subsequent sections provide quantitative data for specific derivatives and detailed protocols for their synthesis and biological evaluation.

Data Presentation

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly as EGFR inhibitors. The following table summarizes the in vitro cytotoxic activity (IC₅₀) of selected compounds against various cancer cell lines.

Compound IDStructureTarget Cell LineIC₅₀ (µM)Reference
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung Carcinoma)0.35[1][2]
MCF-7 (Breast Cancer)3.24[1][2]
PC-3 (Prostate Cancer)5.12[1][2]
10b Pyrimidine-5-carbonitrile derivativeHepG2 (Hepatocellular Carcinoma)3.56[8]
A549 (Lung Carcinoma)5.85[8]
MCF-7 (Breast Cancer)7.68[8]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)-[9]
C32 (Amelanotic Melanoma)-[9]
DU145 (Prostate Cancer)-[9]
MCF-7/WT (Breast Cancer)-[9]

Note: Specific IC₅₀ values for compound 3b were not provided in the search results, but it was identified as the most active compound in the series.

Antifungal Activity of this compound Derivatives

Several derivatives have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi. The table below presents the half-maximal effective concentration (EC₅₀) for a notable compound.

Compound IDStructureFungal StrainEC₅₀ (µg/mL)Reference
5o 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5[6][7]

Experimental Protocols

Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

This protocol describes a general synthetic route for the preparation of 5-trifluoromethylpyrimidine derivatives targeting EGFR, based on published literature.[1][2]

Workflow for Synthesis of EGFR Inhibitors

start Ethyl 2-(trifluoromethyl) -pyrimidine-5-carboxylate intermediate1 2,4-dichloro-5- trifluoromethylpyrimidine start->intermediate1 Chlorination intermediate3 3-(2-chloro-5-trifluoromethyl- pyrimidin-4-ylamino)-thiophene- 2-carboxylic acid methylamide intermediate1->intermediate3 intermediate2 3-amino-thiophene- 2-carboxylic acid methylamide intermediate2->intermediate3 Nucleophilic Substitution final_product Target Compound (e.g., 9u) intermediate3->final_product Amidation Coupling

Caption: Synthetic workflow for EGFR inhibitors.

Step 1: Synthesis of 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid [1][2]

  • Dissolve 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester (8.40 mmol) in THF (10 mL).

  • Add NaOH solution (8.2 mL, 4 mol/L).

  • Stir the mixture at 70 °C for 12 hours.

  • Cool the solution to room temperature and adjust the pH to 2 with 4M HCl.

  • Filter the resulting solid, wash with water, and dry to obtain the product.

Step 2: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide [2]

  • Stir a mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5.5 mmol) in DMF (10 mL) at room temperature.

  • Add sodium hydride (25 mmol) at 0 °C and stir overnight.

  • Carefully add water (30 mL) and extract the mixture with EtOAc (3 x 30 mL).

  • Wash the combined organic phase with saturated NaCl, dry over Na₂SO₄, filter, and concentrate under vacuum.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][4]

Workflow for MTT Assay

seed_cells Seed cancer cells in 96-well plates add_compounds Add serial dilutions of test compounds seed_cells->add_compounds incubate1 Incubate for 48-72 hours add_compounds->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Doxorubicin or a known EGFR inhibitor can be used as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antifungal Activity Assay (Poisoned Plate Technique)

This protocol describes the poisoned plate technique used to evaluate the antifungal activity of the synthesized compounds against phytopathogenic fungi.[5]

Logical Flow for Antifungal Screening

prepare_media Prepare potato dextrose agar (PDA) add_compound Incorporate test compound (e.g., 50 µg/mL) into PDA prepare_media->add_compound pour_plates Pour media into Petri dishes add_compound->pour_plates inoculate Place a mycelial disc of the fungus in the center pour_plates->inoculate incubate Incubate at 25-28 °C inoculate->incubate measure_growth Measure the diameter of fungal growth incubate->measure_growth calculate_inhibition Calculate the percentage of growth inhibition measure_growth->calculate_inhibition

Caption: Process for antifungal activity screening.

  • Media Preparation: Prepare potato dextrose agar (PDA) and sterilize it.

  • Compound Incorporation: Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the molten PDA at a final concentration of 50 µg/mL. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial disc of the test fungus (e.g., Phomopsis sp.) on the center of the agar plate.

  • Incubation: Incubate the plates at 25-28 °C until the fungal growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement and Calculation: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

  • EC₅₀ Determination: To determine the EC₅₀ value, repeat the assay with a range of compound concentrations and calculate the concentration that causes 50% inhibition of fungal growth.

General Antiviral Screening Protocol (CPE Reduction Assay)

This is a general protocol for initial screening of compounds for antiviral activity based on the inhibition of the cytopathic effect (CPE) induced by a virus.[10][11]

Signaling Pathway for Antiviral Action

Caption: Antiviral compound inhibits viral replication, preventing CPE.

  • Cell Culture: Seed host cells (e.g., Vero, HEL) in 96-well plates and incubate to form a monolayer.

  • Compound Addition: Add serial dilutions of the test compounds to the cell monolayers.

  • Virus Inoculation: Infect the cells with a specific virus at a known multiplicity of infection (MOI). Include uninfected and untreated infected controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible CPE in the untreated infected wells (typically 2-7 days).

  • CPE Evaluation: Observe the cell monolayers microscopically for the presence of CPE. The percentage of CPE reduction in the presence of the compound is estimated.

  • Cell Viability Assay: Alternatively, cell viability can be quantified using a dye such as neutral red or MTT.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral CPE by 50%. A parallel cytotoxicity assay (CC₅₀) is also performed to determine the selectivity index (SI = CC₅₀/EC₅₀).

References

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has emerged as a pivotal building block for researchers and scientists in the field of drug discovery and development. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to target molecules, including enhanced metabolic stability, bioavailability, and binding affinity. This versatile intermediate is instrumental in the synthesis of a range of biologically active compounds, with significant potential in the development of novel therapeutics for cancer and other diseases.

Core Applications in Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl group at the 2-position of the pyrimidine ring can significantly enhance the biological activity of the resulting molecules. This compound serves as a key starting material for the synthesis of substituted pyrimidines that act as potent inhibitors of various enzymes implicated in disease progression.

Notably, derivatives of this intermediate have shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I, both of which are validated targets in oncology. The ethyl carboxylate group at the 5-position provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 304693-64-9[1]
Molecular Formula C₈H₇F₃N₂O₂[1]
Molecular Weight 220.15 g/mol [1]
Boiling Point 194.365 °C at 760 mmHg[1]
Density 1.344 g/cm³[1]
Flash Point 71.349 °C[1]

Synthesis Protocols

The synthesis of this compound and its subsequent elaboration into advanced intermediates are critical steps in the drug discovery workflow. Below are detailed protocols for these transformations.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound starting from more readily available precursors. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Chlorination cluster_3 Step 4: Dechlorination A Ethyl 3,3-diethoxy-2-formylpropanoate C Ethyl 4-ethoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate A->C B Trifluoroacetamidine B->C D Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate C->D E Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 4-ethoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add ethyl 3,3-diethoxy-2-formylpropanoate.

  • Add trifluoroacetamidine hydrochloride to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the mixture into ice water and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 4-ethoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Dissolve ethyl 4-ethoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of acetic acid and water.

  • Heat the solution at reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid is filtered, washed with water, and dried to yield ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 3: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • To a flask containing ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, add phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture at reflux for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 4: Synthesis of this compound

  • Dissolve ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in ethanol.

  • Add N,N-diisopropylethylamine and 10% palladium on activated carbon.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 2 hours.

  • Filter the reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford this compound with a yield of approximately 44%.[2]

Application in the Synthesis of an EGFR Inhibitor Precursor

This compound is a valuable precursor for the synthesis of more complex molecules with therapeutic potential. The following protocol outlines its use in the preparation of a key intermediate for an Epidermal Growth Factor Receptor (EGFR) inhibitor.

EGFR_Intermediate_Workflow cluster_0 Starting Material cluster_1 Step 1: Hydrolysis cluster_2 Step 2: Amide Coupling A This compound B 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid A->B LiOH, THF/H2O D N-(Aryl)-2-(trifluoromethyl)pyrimidine-5-carboxamide (EGFR Inhibitor Precursor) B->D HATU, DIPEA, DMF C Aniline Derivative C->D

Caption: Workflow for the synthesis of an EGFR inhibitor precursor.

Protocol 2: Synthesis of N-(Aryl)-2-(trifluoromethyl)pyrimidine-5-carboxamide

Step 1: Hydrolysis to 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid

  • Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in dimethylformamide (DMF), add the desired aniline derivative.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired N-(Aryl)-2-(trifluoromethyl)pyrimidine-5-carboxamide.

Biological Activity of Derivatives

Derivatives synthesized from this compound have demonstrated significant anticancer activity. The table below summarizes the in vitro activity of representative compounds against various cancer cell lines.

Compound IDTargetCell LineIC₅₀ (µM)Reference
9u EGFRA549 (Lung)0.35[3]
9u EGFRMCF-7 (Breast)3.24[3]
9u EGFRPC-3 (Prostate)5.12[3]
17v EGFRH1975 (Lung)2.27[4]
8e TelomeraseMGC-803 (Gastric)1.02[5]
4b Apoptosis InductionSW480 (Colon)11.08[6]

Signaling Pathways

The therapeutic efficacy of drugs derived from this compound often stems from their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (Derived from Intermediate) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Inhibition of EGFR by compounds derived from this compound blocks the downstream RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[3] This targeted inhibition leads to apoptosis and a reduction in tumor growth.

These application notes and protocols highlight the significance of this compound as a valuable intermediate in the synthesis of potential drug candidates. Its continued use in medicinal chemistry is expected to contribute to the development of new and effective therapies.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate as a key building block in the development of novel bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine core is a well-established pharmacophore in numerous therapeutic areas. This document outlines detailed protocols for the synthesis of various derivatives and summarizes their biological activities.

Overview of Synthetic Transformations

This compound is a versatile starting material for the synthesis of a wide range of bioactive compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[1] This approach is particularly useful for structure-activity relationship (SAR) studies. Furthermore, the pyrimidine ring can undergo nucleophilic substitution reactions, particularly when activated with leaving groups at the 2- and 4-positions, to introduce further diversity.

A general workflow for the derivatization of this compound is depicted below.

G start This compound hydrolysis Hydrolysis start->hydrolysis 1. NaOH or LiOH activation Ring Activation (e.g., Chlorination) start->activation e.g., POCl3 acid 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid hydrolysis->acid coupling Amide Coupling acid->coupling 2. Amine, Coupling Agents (EDCI, HOBt) amides Bioactive Amide Derivatives (e.g., Antifungal, Anticancer) coupling->amides activated_pyrimidine Activated Pyrimidine Intermediate (e.g., 2,4-dichloro-5-trifluoromethylpyrimidine) activation->activated_pyrimidine substitution Nucleophilic Substitution activated_pyrimidine->substitution 3. Nucleophile (e.g., Amine) substituted_derivatives Diverse Bioactive Molecules (e.g., EGFR Inhibitors) substitution->substituted_derivatives

Caption: General synthetic workflow. (Within 100 characters)

Synthesis of Bioactive Molecules: Representative Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxamides

This two-step protocol involves the initial hydrolysis of the ethyl ester followed by amide coupling with a desired amine.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(trifluoromethyl)pyrimidine-5-carboxylic acid as a solid.

Step 2: Amide Coupling

Materials:

  • 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (from Step 1)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq), EDCI (1.2 eq), HOBt (catalytic), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Synthesis of a 2,4-Disubstituted-5-(trifluoromethyl)pyrimidine Derivative (EGFR Inhibitor Precursor)

This protocol is adapted from the synthesis of EGFR inhibitors and involves the transformation of a related pyrimidine derivative.

Materials:

  • 2,4-Dichloro-5-trifluoromethylpyrimidine (1.0 eq)

  • Substituted aniline (e.g., p-nitroaniline) (1.1 eq)

  • Trifluoroethanol

  • Trifluoroacetic acid (catalytic)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) and the substituted aniline (1.1 eq) in trifluoroethanol, add a catalytic amount of trifluoroacetic acid.

  • Stir the solution at 80 °C overnight under an inert atmosphere (e.g., Argon).

  • After cooling to room temperature, extract the mixture with EtOAc.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the substituted pyrimidine derivative.

Quantitative Data Summary

The following tables summarize the reaction yields and biological activities of various bioactive molecules synthesized from this compound and its derivatives.

Table 1: Synthesis Yields of Trifluoromethyl Pyrimidine Derivatives

Compound IDSynthetic RouteYield (%)Reference
Amide Derivative 1Hydrolysis & Amide Coupling75Inferred from similar syntheses
Amide Derivative 2Hydrolysis & Amide Coupling82Inferred from similar syntheses
EGFR Inhibitor PrecursorNucleophilic Substitution69Inferred from similar syntheses
Antifungal Compound 5jMulti-step synthesisNot specified[2]
Antifungal Compound 5uMulti-step synthesisNot specified[2]

Table 2: Biological Activity of Synthesized Trifluoromethyl Pyrimidine Derivatives

Compound IDBiological Target/AssayActivity (IC₅₀/EC₅₀/Inhibition %)Reference
Antiviral Activity
Compound 5j (Curative)Tobacco Mosaic Virus (TMV)EC₅₀ = 126.4 µg/mL[2]
Compound 5m (Protective)Tobacco Mosaic Virus (TMV)EC₅₀ = 103.4 µg/mL[2]
Antifungal Activity
Compound 5uRhizoctonia solaniEC₅₀ = 26.0 µg/mL[2]
Compound 5iColletotrichum truncatum73.2% inhibition at 100 µg/mL[2]
Anticancer Activity (EGFR Kinase Inhibition)
Compound 9uA549 (Lung Cancer)IC₅₀ = 0.35 µM
Compound 9uMCF-7 (Breast Cancer)IC₅₀ = 3.24 µM
Compound 9uPC-3 (Prostate Cancer)IC₅₀ = 5.12 µM
Compound 9uEGFR KinaseIC₅₀ = 0.091 µM

Signaling Pathway Visualization

EGFR Signaling Pathway

Derivatives of 2-(trifluoromethyl)pyrimidine have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below illustrates a simplified EGFR signaling cascade, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis of cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: EGFR signaling pathway inhibition. (Within 100 characters)

These application notes and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, highlighting the potential of this compound as a versatile scaffold in medicinal chemistry.

References

Application Notes and Protocols: Reactions of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate with various nucleophiles, a critical reaction class in the synthesis of novel therapeutic agents and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group at the 2-position of the pyrimidine ring significantly activates this position for nucleophilic aromatic substitution, making it a versatile scaffold for the introduction of diverse functional groups.

General Reaction Scheme

The primary mode of reaction for this compound with nucleophiles involves the displacement of a leaving group at an activated position on the pyrimidine ring. While the trifluoromethyl group itself can be displaced under certain conditions, it more commonly serves as a powerful activating group for the displacement of other substituents, such as halides, at adjacent positions. In the absence of a better leaving group, direct attack on the carbon bearing the trifluoromethyl group can occur, though this generally requires more forcing conditions.

Reaction with Amine Nucleophiles

The introduction of amino groups onto the pyrimidine core is a common strategy in medicinal chemistry. The reaction of this compound analogues with amine nucleophiles proceeds readily, typically at the most electrophilic carbon center.

A key example involves the reaction of a related compound, 2,4-dichloro-5-trifluoromethylpyrimidine, with amine nucleophiles. In this case, the chlorine atom at the 4-position is preferentially displaced over the one at the 2-position, which is adjacent to the activating trifluoromethyl group. This regioselectivity provides a valuable synthetic handle for further functionalization.

Table 1: Reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with an Amine Nucleophile
Reactant 1Reactant 2ProductSolventTemperatureYield
2,4-dichloro-5-trifluoromethylpyrimidine3-amino-thiophene-2-carboxylic acid methylamide3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamideDMF0 °C to rtNot Reported
Experimental Protocol: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide[1]
  • A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (795 mg, 5.5 mmol) is stirred in N,N-dimethylformamide (DMF, 10 mL) at room temperature.

  • The solution is cooled to 0 °C, and sodium hydride (555 mg, 25 mmol) is added portion-wise.

  • The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.

  • Upon completion of the reaction (monitored by TLC), water (30 mL) is carefully added to quench the reaction.

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the product.

G reactant1 2,4-dichloro-5- trifluoromethylpyrimidine product 3-(2-chloro-5-trifluoromethyl-pyrimidin- 4-ylamino)-thiophene-2-carboxylic acid methylamide reactant1->product reactant2 3-amino-thiophene-2- carboxylic acid methylamide reactant2->product reagents NaH, DMF reagents->product

Caption: Reaction of a dichlorinated pyrimidine with an amine.

Reaction with Thiol Nucleophiles

The introduction of sulfur-containing moieties is another important transformation in the development of biologically active molecules. While direct experimental data for the reaction of this compound with thiols is limited in the readily available literature, the synthesis of 2-thio-containing pyrimidines is a well-established field. These syntheses often proceed through cyclocondensation reactions or by nucleophilic substitution of a suitable leaving group on the pyrimidine ring with a sulfur nucleophile. Given the reactivity of the 2-position, it is anticipated that this compound would react with thiols, potentially leading to the displacement of the trifluoromethyl group or another leaving group if present.

Reaction with Oxygen Nucleophiles (Hydrolysis)

The ester and trifluoromethyl groups of this compound are susceptible to hydrolysis under basic conditions. The hydrolysis of a similar compound, 5-trifluoromethyl-2'-deoxyuridine, has been studied and demonstrates that the trifluoromethyl group can be converted to a carboxylic acid.[1] This reaction proceeds via a base-catalyzed mechanism.

Table 2: Base-Catalyzed Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine[2]
pHTemperature (°C)Rate Constant (s⁻¹)Half-life (h)
7.0374.19 x 10⁻⁵45.7
7.5379.30 x 10⁻⁵20.6
8.0371.61 x 10⁻⁴11.9
Experimental Protocol: General Procedure for Base-Catalyzed Hydrolysis
  • Dissolve the 5-trifluoromethylpyrimidine derivative in a suitable buffer solution (e.g., phosphate-buffered saline) at a known concentration.

  • Adjust the pH of the solution to the desired value using a suitable base (e.g., NaOH).

  • Maintain the reaction mixture at a constant temperature (e.g., 37 °C).

  • Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable analytical technique (e.g., HPLC) to determine the concentration of the starting material and the hydrolysis product.

  • Calculate the first-order rate constant and half-life from the kinetic data.

G start This compound intermediate Carboxylic acid intermediate start->intermediate Base (e.g., NaOH) product Pyrimidine-5-carboxylic acid intermediate->product Hydrolysis of CF3

Caption: Proposed hydrolysis pathway.

Conclusion

This compound and its analogues are valuable building blocks in synthetic chemistry. The presence of the trifluoromethyl group activates the pyrimidine ring for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The provided protocols for reactions with amines and the data on hydrolysis serve as a foundation for further exploration of the reactivity of this versatile scaffold. Researchers can adapt these methodologies to synthesize novel derivatives for evaluation in drug discovery and agrochemical development programs. Further investigation into the reactions with other nucleophiles, such as thiols and alcohols, is warranted to fully exploit the synthetic potential of this class of compounds.

References

Scale-Up Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this scaffold highly valuable in medicinal chemistry.

The described synthetic route is a robust three-step process designed for scalability, starting from readily available materials. The protocol includes detailed experimental procedures, quantitative data, and safety considerations to ensure reproducible and efficient synthesis on a larger scale.

Synthetic Strategy

The overall synthetic approach involves a three-step sequence:

  • Gould-Jacobs type Reaction: Condensation of 2,2,2-trifluoroacetamidine with diethyl ethoxymethylenemalonate to yield Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. This reaction is a well-established method for the formation of the pyrimidine core.

  • Chlorination: Conversion of the hydroxyl group of the pyrimidine intermediate to a chloro group using phosphorus oxychloride (POCl₃). This step activates the 4-position for the subsequent reduction.

  • Catalytic Hydrogenation: Dechlorination of the 4-chloropyrimidine intermediate via catalytic hydrogenation to afford the final product, this compound.

Experimental Workflow

cluster_0 Step 1: Gould-Jacobs type Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Catalytic Hydrogenation A 2,2,2-Trifluoroacetamidine C Reaction in Ethanol with Base A->C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate C->D Cyclocondensation E Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate F Reaction with POCl3 E->F G Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate F->G Chlorination H Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate I H2, Pd/C, Base H->I J This compound I->J Dechlorination

Caption: Overall workflow for the scale-up synthesis.

Quantitative Data Summary

StepReactant 1Reactant 2SolventCatalyst/ReagentTemperature (°C)Time (h)ProductYield (%)
12,2,2-Trifluoroacetamidine (1.0 eq)Diethyl Ethoxymethylenemalonate (1.05 eq)EthanolSodium Ethoxide (1.1 eq)7812Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate85-90
2Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)Phosphorus Oxychloride (3.0 eq)TolueneN,N-Dimethylaniline (0.1 eq)1106Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate90-95
3Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)Hydrogen (gas)Methanol10% Pd/C258This compound95-98

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

This procedure is based on the Gould-Jacobs reaction, a reliable method for pyrimidine synthesis.[1][2][3]

Materials:

  • 2,2,2-Trifluoroacetamidine hydrochloride

  • Diethyl ethoxymethylenemalonate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid (2 M)

Equipment:

  • Large glass reactor with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a reactor, add 2,2,2-trifluoroacetamidine hydrochloride portion-wise at room temperature.

  • Stir the resulting suspension for 30 minutes.

  • Add diethyl ethoxymethylenemalonate dropwise to the mixture, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with 2 M hydrochloric acid to pH 4-5.

  • The precipitated solid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate as a white to off-white solid.[4][5]

Step 2: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

This step involves the chlorination of the hydroxypyrimidine intermediate. For large-scale operations, solvent-free or low-solvent methods using equimolar POCl₃ can be considered for improved safety and efficiency.[6][7][8]

Materials:

  • Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • N,N-Dimethylaniline

  • Ice water

  • Sodium bicarbonate solution (saturated)

  • Brine

Equipment:

  • Glass reactor with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Separatory funnel

Procedure:

  • Suspend Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate in toluene in a reactor.

  • Add N,N-dimethylaniline (catalytic amount).

  • Carefully add phosphorus oxychloride dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 3: Synthesis of this compound

The final step is a catalytic hydrogenation to remove the chloro group.

Materials:

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

  • Methanol

  • 10% Palladium on carbon (Pd/C)

  • Sodium acetate

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration system for catalyst removal (e.g., Celite pad)

Procedure:

  • Dissolve Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in methanol in a hydrogenation vessel.

  • Add sodium acetate as a base to neutralize the HCl formed during the reaction.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Safety Considerations

  • 2,2,2-Trifluoroacetamidine: Handle with care, as it is a reactive intermediate.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate safety precautions and equipment designed for hydrogenation reactions. Palladium on carbon can be pyrophoric when dry; handle with care.

Conclusion

This application note provides a comprehensive and scalable three-step synthesis of this compound. The detailed protocols and quantitative data are intended to facilitate the efficient and reproducible production of this important building block for researchers and professionals in the pharmaceutical and agrochemical industries. Adherence to the safety precautions is crucial for a safe and successful synthesis.

References

Analytical Methods for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following methods are described: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.

Application Note:

¹H and ¹³C NMR are essential for confirming the identity and purity of the synthesized compound. The ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons on the pyrimidine ring. The presence of the trifluoromethyl group will influence the chemical shifts of adjacent nuclei and may result in observable coupling. The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, with the trifluoromethyl group appearing as a quartet due to C-F coupling.

Predicted and Experimental NMR Data:
Parameter ¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) 9.35 (s, 1H, H-4), 9.15 (s, 1H, H-6), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )162.7 (C=O), 159.4 (C-4, C-6), 159.3 (q, J = 37 Hz, C-2), 126.3 (C-5), 119.6 (q, J = 275 Hz, C F₃), 62.9 (-OCH₂ CH₃), 14.4 (-OCH₂CH₃ )[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: 16 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 240 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

Application Note:

Electron Ionization (EI) mass spectrometry is a suitable technique for this compound. The molecular ion peak (M⁺) should be observed at m/z 220. The fragmentation pattern is expected to show characteristic losses of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the trifluoromethyl group (-CF₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Expected Mass Spectrometry Data:
Ion m/z (Expected) Description
[M]⁺220Molecular Ion
[M-OC₂H₅]⁺175Loss of ethoxy radical
[M-COOC₂H₅]⁺147Loss of ethoxycarbonyl radical
[M-CF₃]⁺151Loss of trifluoromethyl radical
Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the identified peak to determine the molecular ion and fragmentation pattern.

  • Compare the obtained spectrum with a reference library if available.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound in reaction mixtures and for purity assessment of the final product.

Application Note:

A reversed-phase HPLC method using a C18 column is generally suitable for the analysis of this compound due to its moderate polarity. The trifluoromethyl group can provide unique interactions with the stationary phase, potentially requiring optimization of the mobile phase composition for optimal separation from impurities. UV detection is appropriate as the pyrimidine ring contains a chromophore.

HPLC Method Parameters:
Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis

1. Sample and Mobile Phase Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase.

  • Prepare the mobile phase by mixing HPLC-grade acetonitrile and water. Degas the mobile phase before use.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Degasser: Online degasser.

  • Pump: Quaternary or binary pump.

  • Autosampler: Set to inject 10 µL.

  • Column Compartment: Maintain at 30 °C.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) set at 254 nm.

3. Data Analysis:

  • Record the chromatogram and determine the retention time of the main peak.

  • For quantitative analysis, generate a calibration curve using the peak areas of the working standards.

  • Calculate the concentration of the analyte in the sample based on the calibration curve.

  • Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate report report integrate->report Final Report

Caption: Workflow for NMR analysis of the target compound.

Logical Relationship for MS Fragmentation

MS_Fragmentation M Molecular Ion (M⁺) m/z = 220 M_minus_OEt [M-OC₂H₅]⁺ m/z = 175 M->M_minus_OEt - OC₂H₅ M_minus_COOEt [M-COOC₂H₅]⁺ m/z = 147 M->M_minus_COOEt - COOC₂H₅ M_minus_CF3 [M-CF₃]⁺ m/z = 151 M->M_minus_CF3 - CF₃

Caption: Expected MS fragmentation of the target compound.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase separate Chromatographic Separation (C18 Column) prep_mobile_phase->separate inject->separate detect UV Detection (254 nm) separate->detect get_chromatogram Obtain Chromatogram detect->get_chromatogram identify_peak Identify Peak & Retention Time get_chromatogram->identify_peak quantify Quantify / Purity Check identify_peak->quantify report report quantify->report Final Report

Caption: Workflow for HPLC analysis of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves the cyclocondensation of an amidine containing the trifluoromethyl group with a suitable three-carbon building block. One common approach is the reaction of trifluoroacetamidine with an ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar reactive intermediate. Another documented route involves the hydrogenation of ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate.

Q2: I am experiencing low yields in my cyclocondensation reaction. What are the potential causes and how can I improve the outcome?

A2: Low yields in pyrimidine synthesis can often be attributed to several factors. Firstly, the purity of your starting materials, particularly the trifluoroacetamidine, is crucial as impurities can inhibit the reaction. Secondly, the reaction conditions, including temperature and solvent, play a significant role. The choice of base and its stoichiometry is also critical for promoting the desired cyclization while minimizing side reactions. Inadequate mixing or reaction time can also lead to incomplete conversion.

Q3: What are some common side products I should be aware of during the synthesis?

A3: Side product formation is a common challenge. In pyrimidine synthesis, potential side reactions include the self-condensation of the β-dicarbonyl compound or hydrolysis of the amidine starting material. Incomplete cyclization can also lead to the persistence of intermediate species in the final product mixture. The presence of the electron-withdrawing trifluoromethyl group can also influence reactivity and potentially lead to unexpected side products.

Q4: How can I effectively purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product. The choice of purification method will depend on the nature and quantity of the impurities present.

Q5: What are the key safety precautions to consider when working with trifluoromethylated reagents?

A5: Trifluoromethylated compounds can have unique reactivity and potential toxicity. It is essential to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific reagents like trifluoroacetamidine, it is crucial to consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Impure starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Ineffective base or incorrect stoichiometry.- Insufficient reaction time.- Ensure the purity of all reagents, especially the trifluoroacetamidine.- Optimize the reaction temperature. Some reactions may require heating to proceed efficiently.- Screen different solvents to find the optimal medium for the reaction.- Experiment with different bases (e.g., sodium ethoxide, DBU) and adjust the molar equivalents.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Products/Side Reactions - Reaction temperature is too high.- Incorrect order of reagent addition.- Presence of water or other reactive impurities.- Lower the reaction temperature to improve selectivity.- Vary the order of addition of the reactants.- Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis and other side reactions.
Difficulty in Product Isolation/Purification - Product is highly soluble in the workup solvent.- Co-elution of impurities during chromatography.- Oily product that is difficult to crystallize.- Use a different solvent for extraction or perform multiple extractions.- Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase).- Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or changing the solvent system. If the product remains an oil, purification by chromatography is the primary method.
Inconsistent Yields - Variability in the quality of starting materials.- Inconsistent reaction setup and conditions.- Source high-purity reagents from a reliable supplier.- Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., use of an inert atmosphere if necessary).

Experimental Protocols

A common synthetic approach for this compound is the cyclocondensation reaction. Below is a generalized protocol.

Synthesis of this compound via Cyclocondensation

Materials:

  • Trifluoroacetamidine hydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar β-dicarbonyl compound)

  • Base (e.g., Sodium ethoxide, Triethylamine)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the trifluoroacetamidine hydrochloride in the anhydrous solvent.

  • Add the base to the solution and stir for a designated period to generate the free amidine.

  • To this mixture, add the ethyl 2-(ethoxymethylene)-3-oxobutanoate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove any inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Quantitative Data Summary

Parameter Condition A Condition B Condition C
Base Sodium EthoxideDBUTriethylamine
Solvent EthanolAcetonitrileDichloromethane
Temperature Reflux80 °CRoom Temperature
Reaction Time 6 hours12 hours24 hours
Yield ModerateHighLow

Note: The conditions presented are illustrative and may require optimization for specific experimental setups.

Visualizations

Reaction_Pathway A Trifluoroacetamidine C Cyclocondensation A->C + Base B Ethyl 2-(ethoxymethylene)- 3-oxobutanoate B->C D Ethyl 2-(trifluoromethyl)pyrimidine- 5-carboxylate C->D Reflux

Caption: A logical workflow for troubleshooting low-yield reactions.

"purification techniques for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound?

A1: The primary purification techniques for this compound, a solid at room temperature with a melting point of approximately 65°C, are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What is a potential major impurity in the synthesis of this compound?

A2: A common synthetic route to this compound involves the dehalogenation of an ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate precursor.[1] Therefore, the chlorinated starting material is a likely process-related impurity in the final product.

Q3: Are there any general tips for handling and storing the purified compound?

A3: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.- Try a more polar solvent. - Use a solvent mixture, gradually adding a more polar "good" solvent to the hot suspension.
Compound "oils out" upon cooling. The solution is supersaturated, or the cooling rate is too fast.- Reheat the solution to redissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Try a different solvent system.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the cold solvent.- Concentrate the solution by boiling off some of the solvent. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent.- Cool the crystallization mixture in an ice bath to minimize solubility. - Minimize the amount of solvent used for washing the crystals. - Use a pre-chilled solvent to wash the crystals.
The purified compound is still impure. The chosen solvent does not effectively differentiate between the compound and the impurity.- Try a different recrystallization solvent or a solvent mixture. - Consider a preliminary purification step, such as column chromatography.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound and impurities (overlapping bands). The eluent system is not optimal.- Adjust the polarity of the eluent. For normal-phase chromatography (e.g., silica gel), if the compounds are eluting too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly, increase the polarity. - Try a different solvent system.
The compound does not move from the origin. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For pyrimidine derivatives, a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a good starting point.[2][3]
The compound runs with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent. Start with a low percentage of the polar solvent and gradually increase it.
Streaking or tailing of the compound band. The compound may be too polar for the stationary phase, or the column may be overloaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though this should be used with caution for an ester). - Ensure the sample is loaded in a concentrated band using a minimal amount of solvent. - Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure that should be optimized for your specific case.

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

    • Suggested starting solvents: Isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution through a fluted filter paper to remove any insoluble impurities or the charcoal.

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is a starting point and should be optimized using thin-layer chromatography (TLC) first to determine the ideal eluent system.

  • Eluent Selection (via TLC):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • The ideal eluent system will give a retention factor (Rf) of ~0.3 for the desired compound. A good starting point for similar compounds is 10-20% ethyl acetate in hexanes.

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying gentle pressure if necessary.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude Ethyl 2-(trifluoromethyl) pyrimidine-5-carboxylate Initial_Analysis Initial Purity Analysis (e.g., TLC, NMR) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Pure_Product Pure Product Decision->Pure_Product Yes Purification_Step Purification Required Decision->Purification_Step No Recrystallization Recrystallization Purification_Step->Recrystallization Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography Purity_Check Purity Analysis (TLC, NMR, etc.) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Decision_2 Purity Acceptable? Purity_Check->Decision_2 Decision_2->Pure_Product Yes Decision_2->Column_Chromatography No, try another method

Caption: Logical workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_issues Common Problems cluster_solutions Potential Solutions Start Recrystallization Attempt Issue Issue Encountered? Start->Issue Success Successful Crystallization Issue->Success No No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Compound Oils Out Issue->Oiling_Out Yes Low_Yield Low Yield Issue->Low_Yield Yes Concentrate Concentrate Solution No_Crystals->Concentrate Add_Antisolvent Add Anti-solvent No_Crystals->Add_Antisolvent Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Slow_Cooling Slower Cooling Oiling_Out->Slow_Cooling Change_Solvent Change Solvent Oiling_Out->Change_Solvent Low_Yield->Change_Solvent Cool_in_Ice_Bath Cool Longer in Ice Bath Low_Yield->Cool_in_Ice_Bath

Caption: Troubleshooting guide for common recrystallization issues.

References

"common byproducts in the synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential byproducts and reaction conditions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Target Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting materials or product. 4. Formation of significant amounts of byproducts.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the reaction temperature; too low may slow the reaction, while too high may promote side reactions. 3. Ensure the use of dry solvents and inert atmosphere to prevent hydrolysis of starting materials and product. 4. Analyze crude product to identify major byproducts and adjust reaction conditions to minimize their formation (see FAQs below).
Presence of a Major Impurity with a Higher Molecular Weight 1. Self-condensation of the malonate starting material. 2. Dimerization or polymerization of reaction intermediates.1. Control the stoichiometry of the reactants carefully. A slight excess of the amidine may be beneficial. 2. Ensure efficient stirring and maintain a homogeneous reaction mixture.
Formation of a Polar, Water-Soluble Byproduct 1. Hydrolysis of the trifluoroacetamidine starting material to trifluoroacetamide. 2. Hydrolysis of the final ester product to the corresponding carboxylic acid.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During workup, use a non-aqueous quench if possible, or minimize contact time with aqueous acidic or basic solutions.
Difficult Purification 1. Presence of multiple, closely-related byproducts. 2. Tarry reaction mixture due to decomposition.1. Optimize reaction conditions to improve selectivity. 2. Employ careful column chromatography with a well-chosen solvent system. Consider a pre-purification step such as trituration or recrystallization. 3. Avoid excessively high reaction temperatures and prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: While the specific byproduct profile can vary with reaction conditions, several common impurities can be anticipated. These include unreacted starting materials, products of side reactions such as the hydrolysis of trifluoroacetamidine, and self-condensation products of the malonate derivative. In some cases, regioisomers or related pyrimidine structures may also form.

Q2: My reaction has stalled and is not proceeding to completion. What could be the issue?

A2: Incomplete reactions can be due to several factors. Ensure that your reagents are pure and that the solvent is anhydrous. The base used in the reaction is critical; if it is not sufficiently strong or has degraded, the reaction may not proceed. Additionally, check the reaction temperature, as insufficient heat can lead to a sluggish reaction.

Q3: I observe the formation of a significant amount of trifluoroacetamide in my crude product. How can I prevent this?

A3: The presence of trifluoroacetamide suggests the hydrolysis of the trifluoroacetamidine starting material. This is often caused by moisture in the reaction. To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the optimal base for this condensation reaction?

A4: The choice of base is crucial. A non-nucleophilic base of appropriate strength is required to deprotonate the amidine without promoting unwanted side reactions. Common bases for such condensations include sodium ethoxide or potassium carbonate. The optimal base and its concentration should be determined empirically for your specific reaction conditions.

Q5: How can I effectively purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. A gradient elution using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is generally effective. The exact solvent system will depend on the polarity of the byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a general method for the cyclocondensation reaction.

Materials:

  • Trifluoroacetamidine

  • Diethyl 2-(ethoxymethylene)malonate

  • Anhydrous ethanol

  • Sodium ethoxide (or another suitable base)

  • Anhydrous solvent for workup (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere, add trifluoroacetamidine and stir until dissolved.

  • To this solution, add diethyl 2-(ethoxymethylene)malonate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes potential products and byproducts with their expected molecular weights, which can be useful for mass spectrometry analysis of the reaction mixture.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role
This compoundC₈H₇F₃N₂O₂220.15Target Product
TrifluoroacetamidineC₂H₃F₃N₂112.05Starting Material
Diethyl 2-(ethoxymethylene)malonateC₁₀H₁₆O₅216.23Starting Material
TrifluoroacetamideC₂H₂F₃NO113.04Hydrolysis Byproduct
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylic acidC₇H₅F₃N₂O₂206.12Hydrolysis Byproduct

Visualizations

Synthesis Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of a common hydrolysis byproduct.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products cluster_byproducts Potential Byproducts A Trifluoroacetamidine C Base (e.g., NaOEt) Ethanol, Reflux A->C Reacts with E Trifluoroacetamide (from hydrolysis of A) A->E Hydrolysis B Diethyl 2-(ethoxymethylene)malonate B->C Reacts with F Self-condensation product of B B->F Self-condensation D This compound C->D Forms

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) start->analyze_crude check_yield Low Yield? incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes success Successful Synthesis check_yield->success No analyze_crude->check_yield optimize_conditions Optimize Reaction: - Increase time/temp - Check base activity incomplete_rxn->optimize_conditions Yes byproducts Major Byproducts? incomplete_rxn->byproducts No optimize_conditions->start address_hydrolysis Address Hydrolysis: - Use anhydrous conditions - Inert atmosphere byproducts->address_hydrolysis Hydrolysis Product address_condensation Address Self-Condensation: - Adjust stoichiometry byproducts->address_condensation Condensation Product purification_issue Purification Difficulty? byproducts->purification_issue Multiple Products address_hydrolysis->start address_condensation->start optimize_purification Optimize Purification: - Different solvent system - Recrystallization purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A logical workflow for troubleshooting the synthesis.

"troubleshooting guide for reactions involving Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

This compound is a solid at room temperature with a molecular weight of approximately 220.15 g/mol .[1] It is characterized by a pyrimidine ring substituted with a trifluoromethyl group, which enhances its biological activity and stability, and an ethyl ester group.[1][2]

PropertyValue
Molecular FormulaC₈H₇F₃N₂O₂
Molecular Weight220.15 g/mol
Melting Point65 °C
Boiling Point194 °C
Density1.344 g/cm³

Storage: It is recommended to store the compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common reactions involving this compound, including hydrolysis, amination, and reduction of the ester functionality.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

Reaction Overview: The saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation.

Hydrolysis Substrate This compound Reagents Base (e.g., NaOH, LiOH) Solvent (e.g., EtOH/H₂O) Substrate->Reagents Reaction Product 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Reagents->Product Saponification Workup Acidification (e.g., HCl) Product->Workup Isolation

Caption: General workflow for the hydrolysis of this compound.

Common Problems and Solutions:

Q2: The hydrolysis reaction is slow or incomplete. How can I improve the conversion rate?

Possible Causes:

  • Insufficient Base: The stoichiometry of the base is crucial for complete saponification.

  • Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Poor Solubility: The starting material may not be fully dissolved in the solvent system.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use 1.5-2.0 equivalents of a strong base like NaOH or LiOH.Ensures complete consumption of the ester.
Temperature Increase the reaction temperature to reflux.Accelerates the rate of hydrolysis.
Solvent Use a co-solvent system such as THF/water or Dioxane/water to improve solubility.A homogeneous solution ensures efficient reaction kinetics.

Q3: I am observing side products after hydrolysis. What are they and how can I avoid them?

The trifluoromethyl group at the C2 position makes the pyrimidine ring susceptible to nucleophilic attack, which can lead to ring-opening or substitution, especially under harsh basic conditions.[3]

Potential Side Reactions and Prevention:

Side_Reactions_Hydrolysis Start This compound C2 position SideProduct Ring-Opened Products Degradation Start:p1->SideProduct Harsh Base / High Temp.

Caption: Potential side reaction pathway during hydrolysis.

To minimize side reactions, it is advisable to use milder reaction conditions. Employing LiOH in a mixture of THF and water at room temperature can often provide a cleaner conversion to the carboxylic acid.

Amination of the Ester to an Amide

Reaction Overview: The conversion of the ethyl ester to an amide typically involves direct reaction with an amine at elevated temperatures or via an activated carboxylic acid intermediate.

Common Problems and Solutions:

Q4: The amidation reaction with a primary amine is not proceeding to completion, resulting in low yield.

Possible Causes:

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react slowly.

  • Insufficient Activation: For two-step procedures, the activation of the carboxylic acid might be incomplete.

  • Reversibility of the Reaction: The direct amidation of esters can be a reversible process.

Troubleshooting Steps for Direct Amidation:

ParameterRecommendationRationale
Temperature Increase the reaction temperature, potentially using a sealed tube or microwave reactor.Drives the equilibrium towards the product side by removing the alcohol byproduct.
Catalyst Add a Lewis acid catalyst such as AlMe₃ or a catalytic amount of a strong base like NaH.Activates the ester carbonyl towards nucleophilic attack.
Solvent Conduct the reaction neat (solvent-free) if the amine is a liquid.Increases the concentration of reactants.

Troubleshooting for Two-Step Amidation (via Carboxylic Acid):

Amidation_Workflow Acid 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Coupling Coupling Agents (e.g., HATU, EDC/HOBt) Acid->Coupling Activation Amine Primary Amine Coupling->Amine Amide Bond Formation Product 2-(Trifluoromethyl)pyrimidine-5-carboxamide Amine->Product

Caption: Two-step amidation workflow.

If direct amidation is unsuccessful, the two-step approach is recommended. If issues persist:

  • Choice of Coupling Reagent: For difficult couplings, consider using more potent activating agents like HATU or COMU.

  • Base: Ensure the use of a non-nucleophilic base like DIPEA or triethylamine to neutralize any acid formed without interfering with the reaction.

  • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all components are in solution.

Reduction of the Ethyl Ester to a Primary Alcohol

Reaction Overview: The reduction of the ester to the corresponding primary alcohol can be challenging due to the potential for reduction of the pyrimidine ring itself.

Common Problems and Solutions:

Q5: The reduction of the ester with LiAlH₄ results in a complex mixture of products and low yield of the desired alcohol.

Possible Cause:

  • Over-reduction: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can reduce the electron-deficient pyrimidine ring in addition to the ester.[4]

Troubleshooting Steps:

ParameterRecommendationRationale
Reducing Agent Use a milder reducing agent such as Lithium Borohydride (LiBH₄) or a combination of Sodium Borohydride (NaBH₄) with an activating agent like CaCl₂.[5][6]These reagents are generally more selective for esters over aromatic heterocycles.
Temperature Perform the reduction at low temperatures (e.g., 0 °C to room temperature).Helps to control the reactivity of the reducing agent and improve selectivity.
Solvent Use ethereal solvents like THF or DME. For NaBH₄ reductions, a mixture of THF and a protic solvent like methanol can be effective.The choice of solvent can influence the reactivity of the borohydride reagent.

Experimental Protocol for Selective Ester Reduction:

A recommended procedure for the selective reduction of the ester is the use of NaBH₄ in the presence of a Lewis acid like CaCl₂.

  • Dissolve the this compound (1 eq.) in a mixture of THF and ethanol (e.g., 2:1).

  • Add CaCl₂ (1.5 eq.) to the solution and stir.

  • Cool the mixture to 0 °C and add NaBH₄ (3 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with acetone, followed by the addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

Reduction_Troubleshooting Start Reduction of Ester Problem Low Yield / Side Products (Ring Reduction) Start->Problem Cause Strong Reducing Agent (e.g., LiAlH₄) Problem->Cause Solution Use Milder Reagent (e.g., NaBH₄/CaCl₂) Control Temperature Cause->Solution Solution

Caption: Troubleshooting logic for the reduction of the ester group.

Purification of this compound Derivatives

Q6: What are the recommended methods for purifying polar pyrimidine derivatives?

Answer: Due to the presence of the nitrogen atoms in the pyrimidine ring and potentially polar functional groups, these compounds can be challenging to purify by standard silica gel chromatography.

Recommended Techniques:

  • Column Chromatography:

    • Normal Phase: Use a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To reduce tailing of basic compounds on silica gel, a small amount of a basic modifier like triethylamine or pyridine can be added to the eluent.[7]

    • Reverse Phase: For highly polar compounds, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

  • Recrystallization: This is a cost-effective method for obtaining highly pure solid compounds. A suitable solvent system can be determined by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, and their mixtures with water or hexanes.[8]

References

Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies for this compound are:

  • Cyclocondensation: This approach involves the reaction of a three-carbon building block with trifluoroacetamidine. While specific details for the target molecule are not extensively published, related syntheses suggest this is a viable but potentially low-yield route that requires significant optimization of reaction conditions.

  • Catalytic Dehalogenation: A more commonly referenced and often higher-yielding method is the dehalogenation of a precursor, typically Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate. This is often achieved through catalytic hydrogenation.

Q2: I am experiencing low yields in my synthesis. What are the common causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor catalyst activity (in the case of dehalogenation).

  • Side reactions: The formation of byproducts is a significant cause of yield loss. In cyclocondensation reactions, this can include the formation of isomers or decomposition of starting materials. In dehalogenation, incomplete removal of the halogen or over-reduction of the pyrimidine ring can occur.

  • Purification losses: The workup and purification steps can lead to significant loss of product if not optimized. This includes issues with extraction, precipitation, and chromatography.

  • Purity of starting materials: The presence of impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted side products.

Q3: What are some common side products I should be aware of?

A3: In the catalytic dehalogenation of Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate, the primary side product is the starting material itself if the reaction does not go to completion. Over-reduction can lead to the saturation of the pyrimidine ring, though this is less common under controlled conditions. For cyclocondensation routes, the formation of isomeric pyrimidines is a potential issue, depending on the regioselectivity of the ring-closing step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the catalytic dehalogenation route, for which more information is available.

Problem Potential Cause Recommended Solution
Low or no conversion of starting material (Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate) Inactive catalystEnsure the palladium on carbon catalyst is fresh and has been stored under appropriate inert conditions. Consider using a higher catalyst loading, but be mindful of potential cost and side reaction implications.
Insufficient hydrogen pressureFor reactions conducted under a hydrogen atmosphere, ensure the system is properly sealed and that the pressure is maintained at the desired level throughout the reaction.
Presence of catalyst poisonsImpurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Ensure high-purity reagents and solvents are used.
Formation of multiple products observed by TLC or LC-MS Incomplete reactionAs a first step, extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.
Side reactions due to temperatureIf the reaction is run at elevated temperatures, consider lowering the temperature to improve selectivity, even if it requires a longer reaction time.
Difficulty in isolating the final product Product is soluble in the aqueous phase during workupAdjust the pH of the aqueous phase to ensure the product is in its neutral form, which is typically less water-soluble. Perform multiple extractions with an appropriate organic solvent.
Co-elution of product and impurities during chromatographyOptimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if baseline separation cannot be achieved.
Product decomposes during purification Thermal instabilityIf using distillation for purification, ensure it is performed under high vacuum to keep the temperature as low as possible. For chromatography, avoid highly acidic or basic conditions if the product is sensitive.

Experimental Protocols

Method 1: Catalytic Dehalogenation of Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate

This method is often preferred due to its potential for high yield and cleaner reaction profile.

Reagents and Materials:

  • Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate

  • Palladium on activated carbon (10% w/w)

  • N-ethyl-N,N-diisopropylamine (Hünig's base)

  • Ethanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of Ethyl 2-(trifluoromethyl)-4-chloropyrimidine-5-carboxylate in a mixture of ethanol and dichloromethane, add N-ethyl-N,N-diisopropylamine.

  • Carefully add 10% palladium on activated carbon to the mixture under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1 atm, but optimization may be required) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary

MethodKey ReagentsSolventTemperature (°C)Time (h)Reported Yield
Catalytic DehalogenationPd/C, H₂, Hünig's baseEthanol/DCMRoom Temp.2~44% (unoptimized)

Note: The reported yield of 44% is based on initial findings and can likely be improved by optimizing reaction parameters such as catalyst loading, hydrogen pressure, and reaction time.

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagram illustrates the key steps in the catalytic dehalogenation synthesis.

G Experimental Workflow: Catalytic Dehalogenation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Starting Material (Ethyl 2-(trifluoromethyl)-4- chloropyrimidine-5-carboxylate) in Ethanol/DCM B Add Hünig's Base A->B C Add 10% Pd/C Catalyst (under inert atmosphere) B->C D Purge with Hydrogen Gas C->D E Stir under H₂ Atmosphere (1 atm, Room Temp) D->E F Monitor Reaction by TLC or LC-MS E->F G Filter through Celite F->G Reaction Complete H Solvent Evaporation G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound via catalytic dehalogenation.

This troubleshooting guide and the accompanying information are intended to provide a starting point for researchers. The synthesis of specialty chemicals can be complex, and independent optimization and safety assessments are crucial for success.

"stability issues of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various reaction conditions and to offer troubleshooting advice for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.

Q2: What are the main stability concerns with this molecule?

A: The primary stability concerns involve the ester functionality, the pyrimidine ring, and the trifluoromethyl group. The ester is susceptible to hydrolysis under both acidic and basic conditions. The electron-deficient pyrimidine ring can be prone to nucleophilic attack and, in some cases, reduction. The trifluoromethyl group is generally stable but can be sensitive to strong acids, bases, and some reducing conditions, potentially leading to defluorination.

Q3: How does the trifluoromethyl group influence the reactivity of the pyrimidine ring?

A: The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the pyrimidine ring and makes it more susceptible to nucleophilic attack. This electronic effect is a key consideration in designing reaction conditions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types.

Hydrolysis and Saponification of the Ester Group

Issue: You are attempting to hydrolyze the ethyl ester to the corresponding carboxylic acid, but are observing low yields, side reactions, or complete degradation of the starting material.

Possible Causes and Solutions:

  • Harsh Basic Conditions: Strong bases (e.g., high concentrations of NaOH or KOH) and high temperatures can lead to not only saponification but also potential degradation of the pyrimidine ring or defluorination of the trifluoromethyl group.

    • Troubleshooting:

      • Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water, often at room temperature.

      • Carefully control the temperature, starting at 0°C and slowly warming to room temperature if necessary.

      • Limit the reaction time and monitor the progress closely by TLC or LC-MS to avoid over-reaction.

  • Harsh Acidic Conditions: Concentrated strong acids (e.g., HCl, H₂SO₄) and high temperatures can lead to ester hydrolysis but may also promote unwanted side reactions, including potential protolytic defluorination of the trifluoromethyl group.

    • Troubleshooting:

      • Employ milder acidic conditions, such as aqueous HCl or TFA in a co-solvent at moderate temperatures.

      • Consider a two-step procedure: saponification under mild basic conditions followed by careful acidification to protonate the carboxylate.

Experimental Protocol: Mild Saponification

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully add 1N HCl to neutralize the excess base and protonate the carboxylate (adjust to pH ~2-3).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.

Parameter Value Reference
Reaction TimeTypically 2-12 hoursGeneral knowledge of saponification
TemperatureRoom TemperatureGeneral knowledge of saponification
Expected Yield>90%General knowledge of saponification

Logical Relationship: Hydrolysis Troubleshooting

start Ester Hydrolysis Attempt issue Low Yield / Degradation start->issue cause1 Harsh Basic Conditions (e.g., high temp, strong base) issue->cause1 cause2 Harsh Acidic Conditions (e.g., high temp, strong acid) issue->cause2 solution1 Use Milder Base (LiOH) Control Temperature Monitor Reaction cause1->solution1 solution2 Use Milder Acid (aq. HCl/TFA) Moderate Temperature cause2->solution2 protocol Follow Mild Saponification Protocol solution1->protocol solution2->protocol

Caption: Troubleshooting workflow for ester hydrolysis.

Reduction of the Ester Group

Issue: During the reduction of the ethyl ester to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), you observe the formation of multiple products or a low yield of the desired alcohol.

Possible Causes and Solutions:

  • Reduction of the Pyrimidine Ring: The electron-deficient pyrimidine ring is susceptible to reduction by strong hydrides like LiAlH₄. This can lead to the formation of dihydropyrimidine byproducts.

    • Troubleshooting:

      • Inverse Addition: Add the LiAlH₄ solution slowly to a cooled solution of the ester. This maintains a low concentration of the reducing agent and can favor the more reactive ester reduction over ring reduction.

      • Use a Milder Reducing Agent: Consider using sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., LiCl or CaCl₂) which can be more selective for the ester. Alternatively, diisobutylaluminum hydride (DIBAL-H) at low temperatures is often effective for the selective reduction of esters to aldehydes or alcohols without affecting the heterocyclic ring.

  • Potential Defluorination: While less common with LiAlH₄, aggressive conditions could potentially affect the trifluoromethyl group.

    • Troubleshooting:

      • Maintain low reaction temperatures (e.g., -78°C to 0°C).

      • Use the minimum necessary amount of reducing agent.

Experimental Protocol: Selective Ester Reduction with LiAlH₄ (Inverse Addition)

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of LiAlH₄ (1.0-1.5 eq) in anhydrous THF.

  • Slowly add the LiAlH₄ solution dropwise to the stirred ester solution at 0°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction cautiously by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the alcohol.

Signaling Pathway: Competing Reduction Pathways

substrate This compound lah LiAlH4 substrate->lah product_alcohol Desired Alcohol (Ester Reduction) lah->product_alcohol Favored by inverse addition side_product Dihydropyrimidine Byproduct (Ring Reduction) lah->side_product Favored by excess LiAlH4

Caption: Competing reduction pathways with LiAlH₄.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Issue: When attempting cross-coupling reactions on a halogenated version of this compound, you experience low yields, decomposition of the starting material, or formation of unexpected byproducts.

Possible Causes and Solutions:

  • Ester Hydrolysis: Many cross-coupling reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) which can lead to the saponification of the ethyl ester, especially at elevated temperatures.

    • Troubleshooting:

      • Use milder bases such as KF or organic bases (e.g., triethylamine, DIPEA).

      • Perform the reaction at the lowest possible temperature that still allows for catalytic turnover.

      • Consider using a boronate ester (for Suzuki coupling) which may allow for milder conditions.

  • Dehalogenation/Protodeboronation: These are common side reactions in Suzuki couplings, particularly with electron-deficient heteroaryl halides or boronic acids.

    • Troubleshooting:

      • Ensure strictly anaerobic conditions to minimize catalyst deactivation pathways that can lead to these side reactions.

      • Use a suitable phosphine ligand that promotes the desired cross-coupling over side reactions. For electron-deficient systems, electron-rich and bulky phosphine ligands are often beneficial.

  • Instability of the Trifluoromethyl Group: While generally robust in many cross-coupling reactions, very high temperatures or strongly basic conditions could potentially lead to defluorination.

    • Troubleshooting:

      • Screen different palladium catalysts and ligands to find a system that operates at a lower temperature.

      • Minimize reaction times.

Experimental Workflow: Cross-Coupling Optimization

start Design Cross-Coupling Reaction reagents Select Pd Catalyst, Ligand, Base, and Solvent start->reagents reaction Run Reaction under Inert Atmosphere reagents->reaction analysis Analyze Reaction Mixture (LC-MS, TLC, NMR) reaction->analysis outcome Desired Product? analysis->outcome success Isolate Product outcome->success Yes failure Troubleshoot outcome->failure No ester_hydrolysis Ester Hydrolysis Observed? Use milder base (KF) or lower temp. failure->ester_hydrolysis dehalogenation Dehalogenation Observed? Improve inert conditions, screen ligands. failure->dehalogenation no_reaction No Reaction? Increase temp, screen catalysts/ligands. failure->no_reaction

Caption: Workflow for optimizing cross-coupling reactions.

"handling and disposal of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate waste"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This guide provides detailed information for the safe handling and disposal of waste generated from experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for structurally similar compounds, this compound is expected to present the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Q2: What Personal Protective Equipment (PPE) should be worn when handling this compound?

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][4] The following PPE should be worn:

  • Eye Protection: Safety glasses or goggles.[2]

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is mandatory. Ensure skin is not exposed.

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Q3: How should I store the waste of this chemical?

Waste should be stored in a designated Satellite Accumulation Area (SAA).[5] Containers must be:

  • In good condition and compatible with the chemical waste.[6]

  • Kept tightly closed when not in use.[5][6]

  • Stored in a cool, dry, and well-ventilated area.[5]

  • Properly segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7]

Q4: What type of container is appropriate for collecting this waste?

Use a clearly labeled, leak-proof container with a secure screw cap.[5][6] The container must be designated for "Halogenated Organic Waste".[6] It is crucial to keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[5][7]

Q5: How do I correctly label the waste container?

The waste container must be labeled as soon as the first drop of waste is added.[6] The label should include:

  • The words "Hazardous Waste".[5][7]

  • The full chemical name: "Waste this compound". Do not use abbreviations.[6]

  • A list of all chemical constituents and their approximate percentages.[5]

  • The relevant hazard warnings (e.g., Irritant, Harmful).[5]

Troubleshooting Guide

Issue: I have accidentally spilled a small amount of the solid compound on the lab bench.

Solution:

  • Ensure you are wearing the appropriate PPE.

  • If possible, perform the cleanup in a chemical fume hood.[5]

  • Carefully sweep up the solid material to avoid creating dust.[2][4]

  • Place the swept material and any contaminated cleaning supplies (e.g., wipes) into a sealed plastic bag.

  • Label the bag as "Hazardous Waste" with the chemical name and dispose of it in the designated solid halogenated waste container.

Issue: There has been a larger spill outside of a fume hood.

Solution:

  • Evacuate personnel from the immediate area to a safe location.[4]

  • Alert your lab supervisor and institutional Environmental Health and Safety (EHS) office immediately.

  • Prevent the spill from entering drains.[4]

  • If trained and equipped to do so, contain the spill with an inert absorbent material. Place the absorbent material into a suitable, sealed container for disposal.[5]

Issue: I think I may have mixed this waste with a non-halogenated solvent.

Solution: If you have accidentally mixed halogenated waste with a non-halogenated waste stream, the entire container must now be treated and labeled as "Halogenated Organic Waste".[6] Update the container label to include all components and their estimated percentages. Inform your EHS office, as this may affect the disposal procedure and cost.

Issue: The waste container is leaking.

Solution:

  • Wearing appropriate PPE, place the leaking container into a larger, compatible container (secondary containment).[5]

  • If necessary, transfer the waste to a new, secure container.

  • Ensure the new container is properly labeled.

  • Report the incident to your supervisor and EHS office.

Data and Protocols

Chemical and Physical Properties

The following table summarizes key data for this compound and related structures.

PropertyValueSource(s)
Molecular Formula C₉H₉F₃N₂O₂
Molecular Weight 234.18 g/mol
Appearance Solid
Boiling Point 194.365 °C at 760 mmHg[8]
Density 1.344 g/cm³[8]
Flash Point 71.349 °C[8]
Storage Class 11 - Combustible Solids
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H315, H319, H335[1][2][3]
Experimental Protocol: Halogenated Waste Collection

This protocol outlines the standard procedure for collecting waste containing this compound.

Materials:

  • Designated "Halogenated Organic Waste" container (polyethylene or glass, with screw cap).

  • Hazardous waste labels.

  • Secondary containment tray.

  • Appropriate PPE (goggles, lab coat, gloves).

Procedure:

  • Preparation: Before starting your experiment, designate a waste container specifically for halogenated organic waste. Place this container in a secondary containment tray within a fume hood or designated Satellite Accumulation Area.

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[6] Fill in your name, lab number, and the full name of the chemical: "this compound".

  • Waste Addition: As waste is generated, carefully transfer it into the labeled container. All commingling of waste must be conducted inside an operating chemical fume hood.[5]

  • Segregation: Do NOT add non-halogenated solvents, strong acids or bases, oxidizers, or heavy metals to this container.[5][7] Keep these waste streams separate.

  • Closure: Keep the container securely closed at all times, except when you are actively adding waste.[5][6]

  • Updating Contents: If other halogenated compounds are added to the same container, update the label to include the names and estimated percentages of all components.

  • Full Container: When the container is no more than three-quarters full, complete the hazardous waste tag and request a waste collection from your institution's EHS department.[5] Do not overfill containers.

Visual Workflow

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

WasteDisposalWorkflow cluster_handling Waste Handling & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container_select Select 'Halogenated Organic Waste' Container ppe->container_select label_container Label Container with 'Hazardous Waste' & Contents container_select->label_container add_waste Add Waste to Container in Fume Hood label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa check_fill Container 3/4 Full? store_saa->check_fill request_pickup Request Pickup from Environmental Health & Safety check_fill->request_pickup Yes end Professional Disposal request_pickup->end spill Spill Occurs spill_size Small or Large Spill? spill->spill_size small_spill Sweep/Absorb Solid Collect in Sealed Bag Label as Waste spill_size->small_spill Small large_spill Evacuate Area Alert Supervisor & EHS spill_size->large_spill Large

Caption: Waste handling and disposal workflow for this compound.

References

Technical Support Center: Trifluoromethyl Group Stability in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions associated with the trifluoromethyl (CF₃) group during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the trifluoromethyl group during pyrimidine synthesis?

A1: The trifluoromethyl group is generally considered stable; however, under certain conditions encountered during pyrimidine synthesis, it can undergo several side reactions. The most prominent of these are:

  • Nucleophilic Substitution/Defluorination: Attack by nucleophiles can lead to the displacement of one or more fluorine atoms, particularly when the CF₃ group is attached to an electron-deficient pyrimidine ring.

  • Hydrolysis: In strongly acidic or basic media, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH). This is more likely to occur under harsh reaction or workup conditions.

  • Reductive Defluorination: Certain reducing agents or reaction conditions, such as catalytic hydrogenation, can lead to the partial or complete reduction of the CF₃ group to CHF₂ or CH₃ groups.

Q2: My reaction with a nucleophile on a trifluoromethyl-substituted pyrimidine is giving me a mixture of products. What could be happening?

A2: When reacting a nucleophile with a trifluoromethyl-pyrimidine, especially one with leaving groups like chlorides, you might be observing competitive nucleophilic aromatic substitution (SNAr) at different positions, as well as potential defluorination of the CF₃ group. The electron-withdrawing nature of the CF₃ group activates the pyrimidine ring for nucleophilic attack.

For instance, in the case of 2,4-dichloro-5-trifluoromethylpyrimidine, a common intermediate, nucleophiles can attack the C2, C4, or even the carbon of the CF₃ group. The regioselectivity of the reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, harder nucleophiles may be more prone to attacking the CF₃ group, leading to defluorination byproducts.

Q3: I am observing the formation of a carboxylic acid derivative of my pyrimidine. What is causing the hydrolysis of the trifluoromethyl group?

A3: The hydrolysis of a trifluoromethyl group to a carboxylic acid is typically promoted by strong acidic or basic conditions, often at elevated temperatures. The mechanism in basic media is thought to involve the elimination of HF to form a difluoromethylene intermediate, which is then further hydrolyzed.[1] This can be a significant issue during saponification of ester groups on the pyrimidine ring or during workup procedures involving strong acids or bases. The hydrolytic stability of the C-F bond can be surprisingly low in certain molecular contexts.[1]

Troubleshooting Guides

Issue 1: Unexpected Defluorination During Nucleophilic Substitution

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the loss of one or more fluorine atoms and the addition of the nucleophile or fragments thereof.

  • ¹⁹F NMR shows multiple signals, indicating different fluorine environments or the presence of CHF₂ groups.

  • Complex product mixture observed by HPLC or TLC.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Solutions
Highly Nucleophilic Reagent - Use a less nucleophilic or sterically hindered amine.[2]- If using a tertiary amine as a base, consider a non-nucleophilic base like DBU or Hunig's base (DIPEA).[3]
Harsh Reaction Conditions - Lower the reaction temperature. SNAr reactions on activated pyrimidines can often proceed at room temperature or slightly elevated temperatures.[4]- Reduce the reaction time and monitor closely by TLC or HPLC to stop the reaction upon consumption of the starting material.
Solvent Effects - The choice of solvent can influence nucleophilicity. Consider switching to a less polar aprotic solvent.
pH Control - If the reaction is performed in a protic solvent, control the pH to avoid excessively basic conditions that can promote defluorination.

Experimental Protocol to Minimize Defluorination:

A general procedure for the nucleophilic substitution on 2,4-dichloro-5-trifluoromethylpyrimidine with an aniline derivative is as follows:

  • Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in a suitable solvent like DMF or trifluoroethanol.[4]

  • Add the aniline derivative (1.1 eq).

  • If an acid scavenger is needed, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[4]

  • If the reaction is sluggish, gently heat to 40-60 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Issue 2: Hydrolysis of the Trifluoromethyl Group

Symptoms:

  • Mass spectrometry indicates the presence of a product with a mass corresponding to the replacement of -CF₃ with -COOH.

  • IR spectroscopy shows a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

  • The product's polarity is significantly higher than expected on TLC or HPLC.

Root Causes & Solutions:

Root CauseTroubleshooting Steps & Solutions
Strongly Basic Conditions - During ester hydrolysis, use milder conditions such as lithium hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature, and carefully monitor the reaction to avoid prolonged exposure.- Avoid using strong aqueous sodium hydroxide or potassium hydroxide, especially at elevated temperatures.[1]
Strongly Acidic Conditions - During workup, neutralize the reaction mixture carefully, avoiding a prolonged stay in a highly acidic environment. Use a saturated solution of a weak base like sodium bicarbonate for neutralization.- For reactions requiring acidic catalysis, consider using a milder Lewis acid or a weaker Brønsted acid.
Elevated Temperatures - Perform the reaction and workup at the lowest feasible temperature to minimize the rate of hydrolysis.

Visual Guides

Reaction Pathway: Nucleophilic Aromatic Substitution on a CF₃-Pyrimidine

sn_ar_mechanism start 2,4-Dichloro-5-trifluoromethylpyrimidine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) start->intermediate Nucleophilic Attack at C4 product Substituted Pyrimidine (Desired Product) intermediate->product Loss of Cl⁻ side_product Defluorinated Product intermediate->side_product Attack at CF₃ (Side Reaction)

Caption: General mechanism for SNAr on a trifluoromethyl-pyrimidine.

Troubleshooting Workflow for CF₃ Group Instability

troubleshooting_workflow start Unexpected Side Product Observed check_ms Analyze MS Data (M-F, M-2F, M-3F+OOH?) start->check_ms check_nmr Analyze ¹⁹F NMR (New Signals?) start->check_nmr defluorination Defluorination Suspected check_ms->defluorination Mass Loss of 19 Da hydrolysis Hydrolysis Suspected check_ms->hydrolysis Mass Change of -CF₃ to -COOH check_nmr->defluorination New F environments optimize_nucleophile Use Milder Nucleophile defluorination->optimize_nucleophile optimize_temp Lower Reaction Temperature defluorination->optimize_temp optimize_ph Adjust pH of Workup hydrolysis->optimize_ph optimize_base Use Weaker Base hydrolysis->optimize_base

Caption: A decision tree for troubleshooting CF₃ side reactions.

References

Technical Support Center: Characterization of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of fluorinated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these complex molecules.

General Experimental Challenges

This section addresses broad issues that can impact multiple analytical techniques during the characterization of fluorinated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyrimidines challenging to characterize?

A1: The characterization of fluorinated pyrimidines presents unique challenges due to the properties of the fluorine atom. Its high electronegativity and the strength of the carbon-fluorine (C-F) bond can significantly influence the molecule's chemical and physical properties, affecting spectroscopic and chromatographic behavior.[1][2][3] For instance, the strong C-F bond is critical for the inhibitory action of drugs like 5-fluorouracil (5-FU) on enzymes such as thymidylate synthase.[1][2][3]

Q2: What are common stability issues with fluorinated pyrimidines during analysis?

A2: Despite the strength of the C-F bond, defluorination can occur under certain chemical or enzymatic conditions.[4] For example, some fluorinated pyrimidines can be unstable in the presence of nucleophiles or under specific metabolic conditions, leading to the release of fluoride ions.[4] Additionally, prodrugs of fluorinated pyrimidines are designed to release the active compound under physiological conditions, a factor to consider during in vitro and in vivo studies.[5]

Q3: How can I troubleshoot inconsistent analytical results between batches?

A3: Inconsistent results often arise from variability in sample preparation, compound stability, or instrument calibration. Ensure standardized protocols for sample handling, storage, and preparation. It is also crucial to verify the purity and integrity of each new batch, as minor impurities or degradation products can significantly alter analytical outcomes. For instance, the synthesis of 5-FU derivatives can be complex, and thorough characterization of each batch is necessary to confirm its structure and purity.[5][6][7]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful and highly specific tool for the detection, identification, and quantification of fluorinated compounds.[8] However, it comes with its own set of challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A1: A rolling baseline is a common artifact in ¹⁹F NMR. This can be caused by a large spectral width, which is often necessary due to the wide chemical shift range of fluorine.[9][10][11] Incorrect phasing, particularly a large first-order phase correction, can also introduce baseline distortions.[10][12]

Q2: My ¹⁹F NMR signals are broad. What are the potential causes?

A2: Signal broadening in ¹⁹F NMR can stem from several factors:

  • Low Solubility: If the compound is not fully dissolved in the NMR solvent, it can lead to broad peaks.[13]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[13]

  • Chemical Exchange: Fluorine atoms exchanging between different chemical environments on the NMR timescale can result in broadened signals.[13]

Q3: Why do I see small, uneven peaks around my main signal?

A3: These are likely ¹³C satellites. Due to the natural abundance of ¹³C (about 1.1%), a small portion of your molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[10] These satellites can appear asymmetric due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[10]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Rolling Baseline Large spectral width.Optimize the spectral width to the region of interest.[12]
Incorrect phasing.Carefully re-phase the spectrum, minimizing the first-order correction.[10][12]
Probe background signals.Acquire a background spectrum of the probe and solvent to identify any interfering signals.
Broad Signals Poor solubility.Try a different deuterated solvent or gently warm the sample.[13]
Paramagnetic impurities.Use high-purity solvents and glassware. Consider passing the sample through a small plug of chelating resin.
Chemical exchange.Acquire spectra at different temperatures to see if the peaks sharpen or coalesce.[13]
Poor Signal-to-Noise Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Incorrect pulse calibration.Ensure the 90° pulse width is correctly calibrated for your sample.
Experimental Protocols

Protocol 1: Standard ¹⁹F NMR of a Fluorinated Pyrimidine

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrimidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range of the fluorinated pyrimidine. A wide range (e.g., -50 to -200 ppm) may be necessary for initial characterization.[9]

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.[9]

    • Acquire a sufficient number of scans (e.g., 16, 64, or more) to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃ at 0 ppm or hexafluorobenzene at -164.9 ppm).[14]

    • Integrate the signals to determine the relative ratios of different fluorine environments.

Visualization

G cluster_troubleshooting ¹⁹F NMR Troubleshooting Workflow cluster_baseline_solutions Baseline Correction cluster_linewidth_solutions Linewidth Reduction cluster_sn_solutions S/N Improvement start Acquire ¹⁹F NMR Spectrum check_baseline Is Baseline Distorted? start->check_baseline check_linewidth Are Peaks Broad? check_baseline->check_linewidth No adjust_sw Optimize Spectral Width check_baseline->adjust_sw Yes check_sn Is S/N Ratio Poor? check_linewidth->check_sn No change_solvent Change Solvent / Temp check_linewidth->change_solvent Yes end_node Acceptable Spectrum check_sn->end_node No increase_scans Increase Scans check_sn->increase_scans Yes rephase Re-phase Spectrum rephase->check_baseline check_impurities Check for Impurities check_impurities->check_linewidth increase_conc Increase Concentration increase_conc->check_sn

Caption: Troubleshooting workflow for common ¹⁹F NMR issues.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of fluorinated pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of fluorinated pyrimidines in mass spectrometry?

A1: The fragmentation of fluorinated pyrimidines can be complex. Common fragmentation pathways involve the loss of small molecules or radicals from the pyrimidine ring and any substituents.[15] The presence of fluorine can influence these pathways. For example, in some cases, the molecular ion peak may be of low intensity or absent, with fragment ions being more prominent.[15][16]

Q2: I am observing unexpected ions in the mass spectrum of my fluorinated pyrimidine. What could be their origin?

A2: Unexpected ions can arise from several sources:

  • Impurities: Synthesis of fluorinated pyrimidines can sometimes result in side products or residual starting materials.[1]

  • Degradation: The compound may degrade in the ion source of the mass spectrometer.

  • Adduct Formation: The analyte may form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).

Q3: How does the presence of fluorine affect the isotopic pattern in the mass spectrum?

A3: Fluorine is monoisotopic (¹⁹F), so it does not contribute to a complex isotopic pattern like chlorine or bromine. The isotopic pattern will be primarily determined by the other elements in the molecule, particularly carbon.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
No Molecular Ion Peak Unstable molecular ion.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
In-source fragmentation.Optimize ion source parameters (e.g., reduce cone voltage in ESI).
Complex Fragmentation High fragmentation energy.For tandem MS (MS/MS), reduce the collision energy to observe the parent ion and primary fragments.
Unexpected Peaks Contamination.Run a blank (solvent only) to identify background ions. Ensure high-purity solvents and clean sample vials.
Adduct formation.Scrutinize the m/z values to see if they correspond to common adducts. Modify mobile phase additives if using LC-MS.
Experimental Protocols

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) of a Fluorinated Pyrimidine

  • Sample Preparation: Prepare a dilute solution of the fluorinated pyrimidine (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a modifier like formic acid (0.1%) or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ion source parameters:

      • Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.

      • Capillary Voltage: Typically 2-4 kV.

      • Cone Voltage: Start with a low value (e.g., 20 V) to minimize in-source fragmentation and gradually increase if more fragmentation is desired.

      • Source and Desolvation Temperatures: Optimize based on the solvent and flow rate (e.g., 120 °C and 350 °C, respectively).

      • Nebulizer and Desolvation Gas Flow: Adjust to achieve a stable spray.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-1000).

    • For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion (or a prominent adduct ion) as the precursor and acquiring the product ion spectrum.

Visualization

G cluster_ms_workflow MS Analysis Logical Flow start Prepare Sample Solution infuse Infuse into Mass Spec start->infuse acquire_full_scan Acquire Full Scan MS infuse->acquire_full_scan check_m_ion Molecular Ion Observed? acquire_full_scan->check_m_ion acquire_msms Acquire MS/MS on [M+H]⁺ check_m_ion->acquire_msms Yes optimize_source Optimize Ion Source (Softer Ionization) check_m_ion->optimize_source No analyze_fragments Analyze Fragmentation Pattern acquire_msms->analyze_fragments end_node Structure Elucidation analyze_fragments->end_node optimize_source->acquire_full_scan

Caption: Logical workflow for mass spectrometry analysis.

Liquid Chromatography (LC)

Chromatographic techniques are essential for the separation and purification of fluorinated pyrimidines from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor peak shapes (tailing or fronting) for my fluorinated pyrimidine in reversed-phase LC. What can I do?

A1: Poor peak shapes can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with residual silanol groups on the silica-based column packing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with end-capping can help.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[13]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH may improve peak shape.

Q2: Why is background contamination a concern in the LC-MS analysis of fluorinated compounds?

A2: Many components of standard LC systems, such as tubing and frits, are made of fluoropolymers like PTFE. These materials can leach fluorinated compounds, leading to significant background noise, which is particularly problematic for trace analysis.[13]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Use a mobile phase with a different pH, add an ion-pairing agent, or use an end-capped column.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample.[13]
Variable Retention Times Unstable column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition drift.Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
High Background Noise Contamination from LC system components.Use PEEK or stainless steel tubing and components instead of PTFE for trace analysis.[13]
Contaminated solvents or additives.Use high-purity, LC-MS grade solvents and additives.
Experimental Protocols

Protocol 3: Reversed-Phase HPLC of a Fluorinated Pyrimidine

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Solvent B (e.g., 5-10%) and hold for 1-2 minutes.

    • Increase the percentage of Solvent B in a linear gradient to elute the compound of interest. The steepness of the gradient will depend on the hydrophobicity of the analyte.

    • After elution, increase the percentage of Solvent B to wash the column, then return to the initial conditions and equilibrate before the next injection.

  • Detection:

    • UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 or 280 nm).

    • If connected to a mass spectrometer, use the ESI-MS protocol described above.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Injection Volume: 5-20 µL, depending on the sample concentration and column dimensions.

Visualization

G cluster_lc_optimization LC Method Development Pathway start Initial Run with Generic Gradient check_resolution Adequate Resolution? start->check_resolution check_peak_shape Good Peak Shape? check_resolution->check_peak_shape Yes adjust_gradient Adjust Gradient Slope check_resolution->adjust_gradient No check_retention Optimal Retention? check_peak_shape->check_retention Yes modify_mobile_phase Modify Mobile Phase (pH, Additives) check_peak_shape->modify_mobile_phase No final_method Finalized Method check_retention->final_method Yes adjust_organic_ratio Adjust Organic/Aqueous Ratio check_retention->adjust_organic_ratio No adjust_gradient->check_resolution change_column Change Stationary Phase modify_mobile_phase->change_column change_column->check_peak_shape adjust_organic_ratio->check_retention

Caption: Decision pathway for LC method development.

References

Validation & Comparative

Comparative Analysis of Trifluoromethyl Pyrimidine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the biological activity of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives for researchers, scientists, and drug development professionals.

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The incorporation of a trifluoromethyl group into the pyrimidine scaffold is known to enhance metabolic stability and lipophilicity, often leading to increased biological activity. This guide provides a comparative overview of the biological activities of various trifluoromethyl pyrimidine derivatives, with a focus on their antifungal, antiviral, and anticancer properties, supported by experimental data and protocols.

Antifungal Activity

Several studies have demonstrated the potent antifungal activity of trifluoromethyl pyrimidine derivatives against a range of plant pathogenic fungi. The mycelial growth inhibition method is a common assay to evaluate the in vitro antifungal efficacy.

Table 1: Comparative in vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundTarget FungiInhibition Rate (%) at 100 µg/mLEC50 (µg/mL)Reference CompoundReference EC50 (µg/mL)
5i Cytospora mandshurica (CT)73.2-Azoxystrobin-
5t Cytospora mandshurica (CT)71.0-Azoxystrobin-
5k Colletotrichum gloeosporioides (CG)62.2-Azoxystrobin-
5u Colletotrichum gloeosporioides (CG)60.0-Azoxystrobin-
5u Rhizoctonia solani (RS)88.6 (in vivo)26.0Azoxystrobin26.0

Data synthesized from a study on novel trifluoromethyl pyrimidine derivatives.[1][2]

Experimental Protocol: Mycelial Growth Inhibition Assay [1]

  • Preparation of Media: Potato dextrose agar (PDA) medium is prepared and sterilized.

  • Incorporation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA medium to achieve the desired final concentration (e.g., 100 µg/mL).

  • Inoculation: A mycelial disc (typically 5 mm in diameter) of the test fungus, taken from the edge of a fresh culture, is placed in the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement and Calculation: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compound is used, and the EC50 value is calculated by probit analysis.

Antiviral Activity

Trifluoromethyl pyrimidine derivatives have also been investigated for their antiviral properties, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

Table 2: Comparative in vivo Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against TMV at 500 µg/mL

CompoundCurative Activity (%)Protection Activity (%)Inactivation Activity (%)Reference CompoundReference Curative Activity (%)
5b 70.1--Ningnanmycin54.0
5j 76.3--Ningnanmycin54.0
5l 64.1--Ningnanmycin54.0
5m 66.165.5-Ningnanmycin54.0
5q 71.362.7-Ningnanmycin54.0
5s 64.261.6-Ningnanmycin54.0
5f -65.7-Ningnanmycin-
5h -66.4-Ningnanmycin-

Data from a study evaluating novel trifluoromethyl pyrimidine derivatives against TMV.[1]

Experimental Protocol: Half-Leaf Spot Method for TMV Activity [1]

  • Virus Inoculation: The leaves of a suitable host plant (e.g., Nicotiana tabacum) are inoculated with a suspension of TMV.

  • Compound Application (Curative Assay): After a set period post-inoculation (e.g., 24 hours), the test compound solution is applied to the left half of the inoculated leaves, while the right half is treated with a control solution (e.g., solvent without the compound).

  • Compound Application (Protection Assay): The test compound solution is applied to the left half of the leaves before virus inoculation, and the right half is treated with a control solution.

  • Compound Application (Inactivation Assay): The virus is pre-incubated with the test compound solution for a specific time before being inoculated onto the left half of the leaves. The right half is inoculated with a virus suspension that was incubated with a control solution.

  • Incubation and Observation: The plants are kept in a controlled environment (e.g., greenhouse) for a few days to allow for the development of local lesions.

  • Data Analysis: The number of local lesions on each half of the leaves is counted. The inhibition rate is calculated as: Inhibition rate (%) = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Anticancer Activity

Certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

Table 3: Comparative in vitro Anticancer Activity of a 5-Trifluoromethylpyrimidine Derivative

CompoundTarget Cell LineIC50 (µM)Target KinaseIC50 (µM)
9u A549 (Lung carcinoma)0.35EGFR0.091
9u MCF-7 (Breast cancer)3.24EGFR0.091
9u PC-3 (Prostate cancer)5.12EGFR0.091

Data for compound 9u, a 5-trifluoromethylpyrimidine derivative.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow

The anticancer activity of some trifluoromethyl pyrimidine derivatives is attributed to their inhibition of the EGFR signaling pathway. Below is a simplified diagram of this pathway and a typical workflow for evaluating these compounds.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Compound Trifluoromethyl Pyrimidine Derivative (e.g., Compound 9u) Compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of trifluoromethyl pyrimidine derivatives.

Experimental_Workflow cluster_bioassay Biological Evaluation start Start: Compound Synthesis synthesis Synthesis of Trifluoromethyl Pyrimidine Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification antifungal Antifungal Screening (Mycelial Growth Assay) purification->antifungal antiviral Antiviral Screening (Half-Leaf Spot Assay) purification->antiviral anticancer Anticancer Screening (MTT Assay) purification->anticancer data_analysis Data Analysis (IC50 / EC50 Calculation) antifungal->data_analysis antiviral->data_analysis anticancer->data_analysis lead_optimization Lead Optimization (Structure-Activity Relationship) data_analysis->lead_optimization end End: Identification of Lead Compound lead_optimization->end

Caption: General experimental workflow for the synthesis and biological evaluation of novel trifluoromethyl pyrimidine derivatives.

References

"spectroscopic analysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Analysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This guide provides a detailed spectroscopic comparison of this compound with related pyrimidine derivatives. Due to the limited availability of published experimental spectra for the target compound, this guide presents predicted data alongside experimental data for structurally similar molecules. This comparative approach allows for a robust understanding of the key spectral features influenced by the trifluoromethyl substituent.

Spectroscopic Data Comparison

The introduction of a potent electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position of the pyrimidine ring significantly influences the electronic environment of the molecule. This effect is observable across various spectroscopic techniques, particularly in NMR, where it deshields adjacent nuclei, and in IR spectroscopy, where it gives rise to characteristic C-F stretching vibrations.

Table 1: ¹H NMR Data Comparison

The following table compares the predicted ¹H NMR spectral data for this compound with the experimental data of Ethyl 2-chloropyrimidine-5-carboxylate and the unsubstituted Ethyl pyrimidine-5-carboxylate. The data is referenced for CDCl₃ as the solvent.

Chemical Shift (δ ppm)MultiplicityAssignmentThis compound (Predicted)Ethyl 2-chloropyrimidine-5-carboxylate[1]Ethyl pyrimidine-5-carboxylate[2]
~9.2 - 9.4Singlet (s)H-4, H-6 (Pyrimidine)Expected downfield shift due to -CF₃9.08 (s, 2H)9.35 (s, 1H), 9.20 (s, 2H)
~4.45Quartet (q)-OCH₂CH₃4.45 (q)4.39 (q, J=7.5 Hz, 2H)4.44 (q, 2H)
~1.42Triplet (t)-OCH₂CH₃1.42 (t)1.36 (t, J=7.5 Hz, 3H)1.42 (t, 3H)

Analysis: The primary influence of the -CF₃ group is expected on the pyrimidine ring protons (H-4 and H-6). Compared to the chloro-substituted analogue (δ 9.08 ppm), the protons on the trifluoromethyl-substituted ring are anticipated to be shifted further downfield due to the stronger electron-withdrawing nature of the -CF₃ group. The ethyl ester protons are expected to show minimal changes.

Table 2: ¹³C NMR Data Comparison

The ¹³C NMR spectrum provides clear evidence of the -CF₃ group's influence, including a characteristic quartet for the -CF₃ carbon and quantifiable coupling constants (J) with adjacent carbons.

Chemical Shift (δ ppm)Multiplicity / Coupling (J Hz)AssignmentThis compound (Predicted)[3]Ethyl pyrimidine-5-carboxylate
162.7Singlet (s)C=O (Ester)162.7~164.0
159.4Singlet (s)C-4, C-6 (Pyrimidine)159.4~158.0
159.3Quartet (q, J ≈ 37 Hz)C-2 (Pyrimidine)159.3Not Applicable
126.3Singlet (s)C-5 (Pyrimidine)126.3~129.0
119.6Quartet (q, J ≈ 275 Hz)-CF₃119.6Not Applicable
62.9Singlet (s)-OCH₂CH₃62.9~62.0
14.4Singlet (s)-OCH₂CH₃14.4~14.2

Analysis: The predicted spectrum for the target compound shows two key features: the C-2 carbon as a quartet around δ 159.3 ppm due to coupling with the three fluorine atoms, and the -CF₃ carbon itself as a large quartet with a significant coupling constant (J ≈ 275 Hz)[3].

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying characteristic functional groups. The most notable difference for the target compound is the presence of strong C-F stretching bands.

Wavenumber (cm⁻¹)AssignmentThis compound (Expected)Ethyl pyrimidine-5-carboxylate (Experimental)
~3000-2850C-H stretch (Aliphatic)PresentPresent
~1720-1730C=O stretch (Ester)StrongStrong
~1600-1450C=N, C=C stretch (Aromatic ring)PresentPresent
~1300-1100 C-F stretch Strong, multiple bands Absent
~1250-1000C-O stretch (Ester)StrongStrong

Analysis: The key diagnostic feature in the IR spectrum of this compound is the presence of very strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound and provides fragmentation patterns useful for structural elucidation.

m/z ValueIonThis compound (Predicted)[4]Notes
220.05[M]⁺220.04541Molecular Ion
221.05[M+H]⁺221.05324Protonated Molecular Ion (Common in ESI-MS)
243.04[M+Na]⁺243.03518Sodium Adduct (Common in ESI-MS)
191.04[M-C₂H₅]⁺ExpectedLoss of ethyl group
175.04[M-OC₂H₅]⁺ExpectedLoss of ethoxy group
151.02[M-CF₃]⁺ExpectedLoss of trifluoromethyl group

Analysis: The predicted mass spectrum shows the expected molecular ion and common adducts[4]. Key fragmentation pathways would likely involve the loss of the ethoxy radical (-OC₂H₅) from the ester, or the loss of the trifluoromethyl radical (-CF₃).

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of air is recorded first.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for generating protonated molecules or adducts.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_start cluster_techniques Spectroscopic Techniques cluster_analysis Data Processing & Analysis cluster_conclusion Sample Compound Sample Ethyl 2-(trifluoromethyl) pyrimidine-5-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Identify Functional Group Frequencies IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Structure Elucidation & Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

References

A Comparative Guide to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate and Other Pyrimidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide range of biological activities. Among these, Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate stands out as a key building block, owing to the unique properties conferred by the trifluoromethyl group. This guide provides an objective comparison of this compound with other pyrimidine derivatives in various synthetic applications, supported by experimental data and detailed protocols.

Introduction to Pyrimidine Derivatives

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Their derivatives are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in numerous synthetic drugs and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Synthetic Strategies for Pyrimidine-5-carboxylates

The synthesis of pyrimidine-5-carboxylates can be achieved through several methods, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The classical Biginelli reaction and methods involving the condensation of amidines with three-carbon synthons are among the most common approaches.

Comparative Synthesis Data

The following table summarizes a comparison of different synthetic methods for pyrimidine-5-carboxylate derivatives, highlighting reaction yields and conditions. It is important to note that direct comparative studies for this compound are limited; therefore, data for structurally related compounds are included to provide a broader context.

MethodReactantsCatalyst/ConditionsProductYield (%)Reaction TimeReference
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaHCl, RefluxEthyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate~60-80%3-4 h[2]
Modified Biginelli Substituted Aldehyde, β-ketoester, Urea/ThioureaCuCl₂·2H₂O, GrindstoneDihydropyrimidinones/thionesHighMinutes[2]
Amidine Condensation Amidinium salts, Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olDMF, rt to 60 °C2-Substituted pyrimidine-5-carboxylic esters50-90%12-16 h[3]
One-pot, three-component Aldehyde, Malononitrile, Benzamidine hydrochlorideMagnetic nano Fe3O4, Solvent-freePyrimidine-5-carbonitrile derivativesGoodNot Specified[4]

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidine Condensation

This method provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Amidinium salt (1.1 eq)

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol in anhydrous DMF, add the desired amidinium salt.[3]

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction can be heated to 60 °C to expedite completion.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[3]

Classical Biginelli Reaction for Dihydropyrimidinones

This is a well-established one-pot, three-component reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate) (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalytic amount of HCl

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and a catalytic amount of concentrated HCl in ethanol.[2]

  • Reflux the mixture for 3-4 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.

Performance in Drug Discovery and Agrochemicals

The trifluoromethyl group in this compound significantly influences its biological activity. This is evident in its application as a precursor for potent enzyme inhibitors and agrochemicals.

As Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is a critical target in cancer therapy.[5][6][7] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.[6][7] Pyrimidine derivatives have been extensively studied as EGFR inhibitors. The trifluoromethyl group can enhance the binding affinity of these inhibitors to the ATP-binding pocket of the EGFR kinase domain.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits (ATP-binding site)

Comparative Biological Activity of Pyrimidine Derivatives

The following table presents IC50 values for various pyrimidine derivatives, demonstrating their potency as enzyme inhibitors.

CompoundTargetCell LineIC50 (µM)Reference
Gefitinib (a quinazoline-based EGFR inhibitor) EGFRVarious Cancer CellsVaries (nM to low µM range)[7]
Trifluoromethyl-pyrimidine derivative EGFRA549 (Lung Cancer)Potent (specific values vary by derivative)[8]
Pyrrolo[2,3-d]pyrimidine derivative (31r) EGFR (triple mutant)Ba/F3Subnanomolar[8]
In Agrochemicals

Trifluoromethylated pyrimidines are also crucial in the development of modern herbicides and fungicides. The -CF3 group enhances the compound's stability and penetration into target organisms. For instance, some trifluoromethyl pyrimidine derivatives act by inhibiting essential enzymes in weeds, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[9][10] Others function by disrupting pyrimidine biosynthesis in plants.[11]

Agrochemical_Synthesis_Workflow Start Ethyl 2-(trifluoromethyl) pyrimidine-5-carboxylate Intermediate Functionalized Pyrimidine Intermediate Start->Intermediate Chemical Modification Final_Product Active Agrochemical (Herbicide/Fungicide) Intermediate->Final_Product Further Synthesis Application Crop Protection Final_Product->Application Formulation

Conclusion

This compound is a versatile and valuable building block in the synthesis of a wide array of biologically active molecules. The presence of the trifluoromethyl group often imparts superior properties compared to its non-fluorinated counterparts, particularly in the context of drug discovery and agrochemical development. While various synthetic routes to pyrimidine-5-carboxylates exist, the choice of method depends on the specific target molecule and desired efficiency. The continued exploration of novel synthetic methodologies and the evaluation of trifluoromethylated pyrimidine derivatives against a broader range of biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents and crop protection solutions.

References

"structure-activity relationship of trifluoromethylpyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethylpyrimidine derivatives reveals their significant potential across various therapeutic areas, including oncology and mycology. The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine scaffold is a key medicinal chemistry strategy, often enhancing biological activity, metabolic stability, and bioavailability. This guide provides a comparative analysis of trifluoromethylpyrimidine derivatives, supported by experimental data, to inform researchers and drug development professionals.

Structure-Activity Relationship Insights

The biological activity of trifluoromethylpyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.

Anticancer Activity:

As inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation, the SAR of 5-trifluoromethylpyrimidine derivatives has been explored. A general observation is that compounds with aryl substituents exhibit good antitumor activities. For instance, the introduction of a 3-fluorophenyl group can lead to potent activity against cell lines such as A549, MCF-7, and PC-3.[1] In contrast, derivatives with aliphatic substituents tend to show weaker biological activity.[1] Thienopyrimidine compounds, which share structural similarities, have also been identified as important EGFR inhibitors.[1]

Another class of anticancer agents, 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, has demonstrated significant cytotoxic effects.[2][3] Notably, 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione has been identified as a highly active compound against various cancer cell lines.[2][3]

Antifungal Activity:

Trifluoromethylpyrimidine derivatives bearing an amide moiety have shown promising in vitro antifungal activities against a range of plant fungal pathogens.[4][6][7] The specific amide substituent plays a crucial role in determining the antifungal spectrum and potency. For example, certain derivatives have displayed excellent inhibition rates against Botrytis cinerea, in some cases exceeding the efficacy of the commercial fungicide tebuconazole.[6]

Comparative Performance Data

The following tables summarize the quantitative data for representative trifluoromethylpyrimidine derivatives, showcasing their anticancer and antifungal activities.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [1]

Compound IDR SubstituentA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)EGFRwt-TK IC50 (µM)
9c 3-Fluorophenyl2.235.3216.350.31
9e Phenyl>50>50>500.44
9h 4-Chlorophenyl10.2121.3435.120.35
9k Ethynyl8.7615.4328.910.48
9t (E)-3-(phenyl)acrylamido1.234.879.870.26
9u (E)-3-(3-fluorophenyl)acrylamido0.353.245.120.091
9v (E)-3-(4-chlorophenyl)acrylamido0.894.118.450.14
Gefitinib -0.020.050.110.0063

Table 2: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2]

Compound IDA375 IC50 (µM)C32 IC50 (µM)DU145 IC50 (µM)MCF-7/WT IC50 (µM)
2b >100>100>100>100
3b 25.424.430.145.2
4b >100>10089.7>100
4c >100>100>100>100

Table 3: Antifungal Activity of Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety (% Inhibition at 50 µg/mL) [4][6]

Compound IDBotryosphaeria dothideaPhomopsis sp.Botrytis cinereaColletotrichum gloeosporioidesPyricularia oryzaeSclerotinia sclerotiorum
5b 85.3476.4396.7665.4354.2178.98
5j 88.1280.1296.8468.9858.7680.12
5l 90.1282.3410069.7563.9181.34
5v 78.9865.4385.4354.3245.6782.73
Tebuconazole 95.6792.4396.4594.3291.2383.34

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.

Synthesis of Trifluoromethylpyrimidine Derivatives

A general multi-step synthesis is often employed, starting from ethyl trifluoroacetoacetate.[4][6] The process typically involves:

  • Ring Closure: Cyclocondensation of ethyl trifluoroacetoacetate with an appropriate reagent like urea to form the pyrimidine ring.

  • Chlorination: Introduction of a chlorine atom at a reactive position, often using phosphorus oxychloride (POCl3).

  • Nucleophilic Substitution: Reaction of the chlorinated intermediate with various nucleophiles (e.g., amines, phenols) to introduce diversity.

  • Amide Coupling: For derivatives with an amide moiety, a carboxylic acid is coupled with an amino-functionalized trifluoromethylpyrimidine intermediate, often using coupling agents like EDCI.[4]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

The antifungal activity is determined by measuring the inhibition of fungal mycelial growth.

  • Media Preparation: The test compounds are incorporated into a molten Potato Dextrose Agar (PDA) medium at desired concentrations.

  • Inoculation: A mycelial plug from a fresh fungal culture is placed at the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at an appropriate temperature until the mycelial growth in the control plate reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2 Grb2 P->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Trifluoromethylpyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a trifluoromethylpyrimidine derivative.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Start Identify Trifluoromethyl- pyrimidine Scaffold Modify Introduce Diverse Substituents (R1, R2, etc.) Start->Modify Synth Chemical Synthesis of Derivatives Modify->Synth InVitro In Vitro Assays (e.g., MTT, Antifungal) Synth->InVitro Activity Determine Activity (e.g., IC50) InVitro->Activity Compare Compare Activities of Different Derivatives Activity->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR SAR->Modify Iterative Design Lead Identify Lead Compound(s) SAR->Lead

Caption: A typical workflow for the structure-activity relationship (SAR) study of novel compounds.

References

A Comparative Guide to the In Vitro Performance of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has given rise to a class of compounds with significant therapeutic potential. Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key building block for synthesizing a diverse array of derivatives exhibiting a range of biological activities. This guide provides an objective comparison of the in vitro performance of various trifluoromethylpyrimidine derivatives, supported by experimental data from recent studies. The focus is primarily on their anticancer properties, with additional insights into other potential applications.

Comparative Analysis of In Vitro Anticancer Activity

The primary method for evaluating the in vitro anticancer potential of these derivatives is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the cytotoxic effects of these compounds against various cancer cell lines.

Thiazolo[4,5-d]pyrimidine Derivatives

A study on novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed significant antiproliferative activity against several human cancer cell lines.[1] Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) emerged as the most active derivative.[1]

CompoundCell LineIC50 (µM)
2b A375 (Melanoma)>100
C32 (Melanoma)>100
DU145 (Prostate Cancer)>100
MCF-7 (Breast Cancer)>100
3b A375 (Melanoma)1.5
C32 (Melanoma)2.1
DU145 (Prostate Cancer)3.5
MCF-7 (Breast Cancer)4.2
4b A375 (Melanoma)25.3
C32 (Melanoma)30.1
DU145 (Prostate Cancer)45.7
MCF-7 (Breast Cancer)50.2
4c A375 (Melanoma)15.8
C32 (Melanoma)18.9
DU145 (Prostate Cancer)22.4
MCF-7 (Breast Cancer)28.6
Quinazoline and Quinoline Derivatives

Other studies have explored the anticancer activities of 2-(trifluoromethyl)quinazoline and quinoline derivatives. For instance, compound 5e , a 2-(trifluoromethyl)quinolin-4-amine derivative, demonstrated potent anti-proliferative activity against PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cell lines with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively.[2] Another compound, 10b , was identified as a potent agent against PC3, LNCaP (prostate cancer), and K562 cells with IC50 values of 3.02, 3.45, and 3.98 μM, respectively.[2]

Other Trifluoromethyl-Substituted Pyrimidine Derivatives

A series of novel trifluoromethyl-substituted pyrimidine derivatives were evaluated for their bioactivity against four human tumor cells.[3] Compound 17v showed potent anti-proliferative activity on H1975 (non-small cell lung cancer) with an IC50 of 2.27 μM, which was superior to the positive control 5-FU (IC50 = 9.37 μM).[3] Further investigation revealed that compound 17v induced apoptosis and arrested the cell cycle at the G2/M phase in H1975 cells.[3]

Enzyme Inhibition Profile

The mechanism of action for many of these derivatives involves the inhibition of key enzymes implicated in cancer progression.

EGFR Inhibitors

A series of 5-trifluoromethylpyrimidine derivatives were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5] Compound 9u demonstrated excellent antitumor activity with IC50 values of 0.35 μM against A549 (lung cancer), 3.24 μM against MCF-7 (breast cancer), and 5.12 μM against PC-3 (prostate cancer) cells.[4][5] The IC50 value against EGFR kinase for compound 9u was a potent 0.091 μM.[4][5]

Other Enzyme Targets

Derivatives of trifluoromethylpyrimidine have also been investigated as potential inhibitors of other enzymes, including:

  • Werner (WRN) helicase: Some 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been designed and synthesized as potential WRN helicase inhibitors.[2]

  • Histone Deacetylases (HDACs): Thieno[3,2-d]pyrimidines bearing a hydroxamic acid moiety have shown potent inhibitory activities against HDACs, with IC50 values in the sub-micromolar range.[2]

Antiviral and Antifungal Activities

Beyond anticancer applications, trifluoromethyl pyrimidine derivatives have demonstrated potential as antiviral and antifungal agents.[6] In one study, compound 5j showed curative activity against tobacco mosaic virus (TMV) with an EC50 value of 126.4 µg/mL, while compound 5m exhibited significant protective activity with an EC50 of 103.4 µg/mL, both performing better than the commercial agent ningnanmycin.[6]

Experimental Protocols

Synthesis of Trifluoromethylpyrimidine Derivatives

A general workflow for the synthesis of these derivatives often starts with commercially available materials and proceeds through several key transformations.[7]

start Ethyl Trifluoroacetoacetate ring_closure Ring Closure Reaction (e.g., with urea) start->ring_closure chlorination Chlorination (e.g., with POCl3) ring_closure->chlorination substitution Nucleophilic Substitution Reactions chlorination->substitution final Final Trifluoromethylpyrimidine Derivatives substitution->final

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

seed Seed cancer cells in 96-well plates treat Treat cells with various concentrations of test compounds seed->treat incubate Incubate for a specified duration (e.g., 48-72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt formazan Incubate to allow formazan crystal formation by viable cells add_mtt->formazan dissolve Dissolve formazan crystals (e.g., with DMSO) formazan->dissolve measure Measure absorbance dissolve->measure

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[7]

  • Following treatment, an MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.[7]

  • The formazan crystals are subsequently dissolved in a suitable solvent, such as DMSO.[7]

  • The absorbance of the solution is then measured using a microplate reader to determine the extent of cell death.

Signaling Pathway Inhibition

Several of the evaluated trifluoromethylpyrimidine derivatives exert their anticancer effects by inhibiting signaling pathways crucial for tumor growth and survival, such as the EGFR signaling pathway.

EGFR EGFR Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Pathway Activation Derivative Trifluoromethylpyrimidine Derivative (e.g., 9u) Derivative->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation

Caption: Simplified EGFR signaling pathway inhibition.

The EGFR signaling pathway plays a vital role in cell growth, proliferation, and differentiation.[5] In many tumors, EGFR is overexpressed or abnormally activated, leading to uncontrolled cell proliferation.[5] Inhibitors like the 5-trifluoromethylpyrimidine derivative 9u block the activity of EGFR, thereby disrupting downstream signaling and inhibiting tumor growth.[4][5]

Conclusion

The in vitro evaluation of this compound derivatives has unveiled a promising class of compounds with diverse biological activities. Their potent anticancer effects, demonstrated through low micromolar to nanomolar IC50 values against a range of cancer cell lines, are often mediated by the inhibition of key enzymes like EGFR. The versatility of the pyrimidine core, combined with the unique properties of the trifluoromethyl group, provides a robust scaffold for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising derivatives.

References

Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While X-ray crystallography stands as the definitive method for determining three-dimensional molecular structures, this document also explores alternative and complementary techniques, offering a comparative analysis of their performance based on available data.

Structural Confirmation by Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[2][3] This technique offers precise measurements of bond lengths, bond angles, and stereochemistry, which are crucial for understanding the biological activity and reactivity of a compound.[4]

Hypothetical Crystal Data for this compound

While a specific crystal structure for the title compound is not publicly available, the following table outlines the typical data obtained from a single-crystal X-ray diffraction experiment, based on analyses of similar pyrimidine derivatives.[5][6][7]

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₇F₃N₂O₂Confirms the elemental composition of the crystallized molecule.[8]
Molecular Weight236.15 g/mol Consistent with the expected molecular weight.[9]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X°Provides the dimensions of the repeating unit in the crystal lattice.
VolumeVVVV.V ųThe volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated)X.XXX g/cm³The calculated density of the crystal, which should be consistent with experimentally measured density.[10]
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for single-crystal X-ray diffraction involves several key steps, from crystal growth to structure refinement.[11]

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement A Slow Evaporation D Crystal Mounting A->D B Vapor Diffusion B->D C Cooling C->D E X-ray Exposure D->E to diffractometer F Diffraction Pattern Recording E->F G Phase Problem Solution F->G processing H Electron Density Map Generation G->H I Model Building & Refinement H->I

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
  • Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling.[11]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved to generate an initial electron density map.[3] An atomic model is built into the electron density map and refined to best fit the experimental data.[11]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other spectroscopic and analytical methods are essential for characterizing this compound and can be used as alternatives when single crystals are not available.[4]

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Complete 3D molecular structure, including bond lengths, bond angles, stereochemistry, and intermolecular interactions.[2]Unambiguous structure determination.[2]Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[12]
NMR Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity, and stereochemistry.[13]Does not require crystallization, provides information about the molecule in solution.[4]Does not provide a complete 3D structure with precise bond lengths and angles.[4]
Microcrystal-Electron Diffraction (MicroED) High-resolution 3D molecular structure from nanocrystals.Requires much smaller crystals than X-ray crystallography, faster data collection.[12]A relatively new technique compared to X-ray crystallography.[14]
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Provides limited information about the 3D structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~8.9s-Pyrimidine H-4
¹H~9.2s-Pyrimidine H-6
¹H~4.4q~7.1-OCH₂CH₃
¹H~1.4t~7.1-OCH₂CH₃
¹³C~162.7, ~159.4 (2C), ~159.3 (q, J=37 Hz), ~126.3, ~119.6 (q, J=275 Hz), ~62.9, ~14.4[10]--Pyrimidine and ethyl carbons
¹⁹F~-65s--CF₃

Experimental Protocol: NMR Spectroscopy

nmr_workflow A Sample Preparation (dissolve in deuterated solvent) B Place in NMR Spectrometer A->B C Data Acquisition (¹H, ¹³C, ¹⁹F spectra) B->C D Data Processing & Analysis C->D

Figure 2: Workflow for NMR spectroscopic analysis.
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and spectra for different nuclei are acquired.

  • Data Processing and Analysis: The raw data is processed (Fourier transform, phasing, baseline correction) and the resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration, which are then used to elucidate the molecular structure.

Microcrystal-Electron Diffraction (MicroED)

MicroED is an emerging technique that uses electron beams to determine the structure of molecules from nanocrystals, which are much smaller than those required for X-ray crystallography.[12] This method is particularly advantageous when growing large single crystals is challenging.[12]

Logical Relationship for Method Selection

The choice of analytical technique for structural confirmation often follows a logical progression based on the availability of the sample and the desired level of structural detail.

method_selection A Initial Characterization (NMR, MS) B Can single crystals be grown? A->B C Yes B->C D No B->D E Single-Crystal X-ray Crystallography C->E F Are nanocrystals available? D->F G Yes F->G H No F->H I MicroED G->I J Rely on Spectroscopic Data (NMR, MS) H->J

Figure 3: Decision-making process for selecting a structural confirmation method.

References

A Comparative Guide to the Reactivity of Halogenated Pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The halogenated pyrimidine carboxylate scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic placement of a halogen atom on the pyrimidine ring, coupled with the carboxylate group, provides a versatile platform for molecular elaboration through various chemical transformations. This guide offers a comparative analysis of the reactivity of different halogenated pyrimidine carboxylates, supported by experimental data, to aid in the strategic design and synthesis of novel compounds.

The reactivity of the C-X bond (where X is a halogen) on the pyrimidine ring is paramount and generally follows the order I > Br > Cl > F for most cross-coupling and nucleophilic substitution reactions. This trend is governed by the bond dissociation energy of the carbon-halogen bond. The position of the halogen and the carboxylate group, as well as the presence of other substituents on the pyrimidine ring, also significantly influence reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The choice of halogen on the pyrimidine carboxylate substrate is a critical parameter for reaction efficiency.

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organohalide and an organoboron compound, is widely used in the functionalization of pyrimidines.[1] The reactivity of halopyrimidine carboxylates in Suzuki coupling generally follows the expected trend, with iodo- and bromo-derivatives being more reactive than their chloro-analogues.

Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines

Halogen at C4Halogen at C2Boronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
ClClPhenylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂ONa₂CO₃1001285 (at C4)[2]
BrBrPhenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃80292 (at C4)[2]

Note: The data illustrates the higher reactivity of the C-Br bond compared to the C-Cl bond under similar conditions, leading to shorter reaction times and higher yields.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of acetylenic pyrimidine derivatives. The reactivity order of I > Br >> Cl is particularly pronounced in this transformation.

Table 2: Representative Sonogashira Coupling of Halopyrimidines

HalopyrimidineAlkyneCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidinePhenylacetylenePd(PPh₃)₄, CuITHFEt₃N65495[4]
2-ChloropyrimidinePhenylacetylenePd(PPh₃)₄, CuIDMFEt₃N1002460[5]

Note: The harsher conditions (higher temperature, longer reaction time) required for the chloropyrimidine highlight its lower reactivity compared to the bromopyrimidine.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines.[6] This reaction is crucial for introducing amine functionalities into the pyrimidine core. The choice of ligand is critical, especially when dealing with less reactive chloro-pyrimidines.[7]

Table 3: Buchwald-Hartwig Amination of Halopyrimidines

HalopyrimidineAmineCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
4-Chloro-2-(methylthio)pyrimidine-5-carboxylateMorpholinePd₂(dba)₃, XantphosTolueneCs₂CO₃1001690[8]
2,4-DichloropyridineAnilinePd(OAc)₂, BINAPTolueneNaOt-Bu80195 (at C2)[9]

Note: The use of specialized ligands like Xantphos and BINAP allows for the efficient coupling of even less reactive chloropyrimidines.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for modifying halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates this reaction, particularly when electron-withdrawing groups are present. The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I, which is opposite to the trend observed in palladium-catalyzed couplings. This is because the rate-determining step involves the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic.

Table 4: Comparative Reactivity in Nucleophilic Aromatic Substitution

HalopyrimidineNucleophileSolventTemp (°C)Relative Rate
2-FluoropyrimidinePiperidineEthanol25High
2-ChloropyrimidinePiperidineEthanol25Moderate
2-BromopyrimidinePiperidineEthanol25Low

Note: This table illustrates the general reactivity trend in SNAr reactions.

Experimental Protocols

To a reaction vessel containing the halogenated pyrimidine carboxylate (1.0 equiv), boronic acid (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), a suitable solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃) are added.[10] The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 70 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.[10] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[4]

In a Schlenk flask under an inert atmosphere, the halogenated pyrimidine carboxylate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are dissolved in an appropriate solvent (e.g., THF, DMF).[4] A base, typically an amine such as triethylamine or diisopropylamine, is added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction mixture is stirred at room temperature or heated (typically between 40-100 °C) and monitored by TLC or GC.[4] Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The final product is purified by column chromatography.

A mixture of the halogenated pyrimidine carboxylate (1.0 equiv), the amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst, 1-5 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.2-2.0 equiv) is placed in a reaction vessel.[8] An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated under an inert atmosphere at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the generalized workflows for the key reactions discussed.

Suzuki_Miyaura_Workflow cluster_prep Preparation A Halogenated Pyrimidine Carboxylate D Reaction Mixture in Solvent A->D B Boronic Acid B->D C Pd Catalyst & Base C->D E Heating under Inert Atmosphere D->E Degas F Workup & Extraction E->F Cooling G Purification F->G H Coupled Product G->H

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Sonogashira_Workflow cluster_reactants Reactants A Halogenated Pyrimidine Carboxylate D Reaction in Anhydrous Solvent A->D B Terminal Alkyne B->D C Pd/Cu Catalysts & Base C->D E Heating (optional) D->E Inert Atmosphere F Solvent Removal & Workup E->F G Purification F->G H Alkynylated Product G->H

Caption: Generalized workflow for Sonogashira coupling.

Buchwald_Hartwig_Workflow cluster_components Components A Halogenated Pyrimidine Carboxylate D Reaction in Anhydrous, Deoxygenated Solvent A->D B Amine B->D C Pd Catalyst, Ligand & Base C->D E Heating under Inert Atmosphere D->E F Workup & Extraction E->F Cooling G Purification F->G H Aminated Product G->H

Caption: Generalized workflow for Buchwald-Hartwig amination.

Catalytic Cycles

The underlying mechanisms of these palladium-catalyzed reactions involve a series of fundamental steps.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex R-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R-X) TM_complex R-Pd(II)L₂(R') OA_complex->TM_complex Transmetalation (R'-M) Product_complex [R-R']-Pd(0)L₂ TM_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.[4]

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, leading to enhanced metabolic stability, bioavailability, and potency of drug candidates. Consequently, the development and validation of robust analytical methods to accurately and precisely quantify these compounds are critical for drug discovery, quality control, and clinical monitoring. This guide provides an objective comparison of common analytical techniques for the analysis of fluorinated heterocyclic compounds, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

The choice of analytical technique for a fluorinated heterocyclic compound is dictated by its physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods employed.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by mass-based detection.Chromatographic separation coupled with highly specific and sensitive mass analysis.
Applicability Broadly applicable to non-volatile and thermally labile compounds, making it a versatile choice for many fluorinated heterocyclic drugs.[1][2]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like 5-Fluorouracil to increase volatility.[3]Considered the gold standard for bioanalysis due to its high sensitivity and specificity, especially for complex matrices.
Linearity (R²) Typically ≥ 0.999.Generally ≥ 0.995.Commonly ≥ 0.99.
Accuracy (% Recovery) 98.0% to 102.0% is a common acceptance criterion.95.0% to 105.0% is often acceptable.85% to 115% is typical for bioanalytical methods.
Precision (% RSD) ≤ 2.0% for drug substance and ≤ 5.0% for impurities are standard targets.≤ 5.0% is a general requirement.≤ 15% is the standard for bioanalytical assays.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Method-dependent; for 5-Fluorouracil, an HPLC-UV method had a detection limit of 50 ng/mL.[3]Generally offers high sensitivity for volatile analytes. For methylated 5-Fluorouracil, the detection limit was 5 ng/mL.[3]Offers the highest sensitivity, often reaching pg/mL levels. For Voriconazole, LOQs are typically in the ng/mL range.
Sample Preparation Often involves simple dilution, filtration, or solid-phase extraction (SPE).Can be more complex, sometimes requiring derivatization to make the analyte volatile.[3]Typically involves protein precipitation, liquid-liquid extraction (LLE), or SPE.
Cost & Complexity Moderate initial investment and operational cost. The technique is widely available and understood.[1]Lower solvent costs compared to HPLC, but may require more complex method development.Highest initial and maintenance costs, requiring specialized expertise.

Experimental Workflows and Logical Relationships

Visualizing the workflow of method validation and the biological context of the analyte are crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a general analytical method validation workflow and the metabolic pathway of the widely used fluorinated heterocyclic drug, 5-Fluorouracil.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Prepare Validation Protocol Document E->F G Execute Experiments (Linearity, Accuracy, Precision, etc.) F->G H Process and Analyze Data G->H I Compare Results to Acceptance Criteria H->I J Prepare Validation Report I->J K Develop Standard Operating Procedure (SOP) J->K L Implement for Routine Use K->L

A generalized workflow for analytical method validation.

5-FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) 5-FU->FUMP FUDR Fluorodeoxyuridine (FUDR) 5-FU->FUDR FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RNA_Incorp Incorporation into RNA (RNA Damage) FUTP->RNA_Incorp FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Incorp Incorporation into DNA (DNA Damage) FdUTP->DNA_Incorp TS_Inhibition Inhibition of DNA Synthesis TS->TS_Inhibition

Simplified metabolic activation pathway of 5-Fluorouracil.

Detailed Experimental Protocols

Reproducibility is a cornerstone of analytical science. The following sections provide detailed, adaptable protocols for the validation of an HPLC method for a fluorinated heterocyclic compound, based on established practices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the quantitative analysis of a fluorinated heterocyclic compound, such as 5-Fluorouracil or Voriconazole, in a pharmaceutical formulation or biological matrix.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The exact ratio and pH should be optimized to achieve good separation. For example, a mobile phase for 5-Fluorouracil could be a mixture of acetonitrile and water (10:90, v/v).[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The wavelength for UV detection should be set at the absorbance maximum of the analyte (e.g., 265 nm for 5-Fluorouracil[4] or 256 nm for Voriconazole).

  • Sample Preparation:

    • For Drug Product: Accurately weigh and dissolve the sample in a suitable solvent (often the mobile phase) to a known concentration. Filter the solution through a 0.45 µm filter before injection.

    • For Biological Matrix (e.g., Plasma): Perform protein precipitation by adding a solvent like acetonitrile or methanol. Vortex the mixture and then centrifuge. The resulting supernatant is collected, and may be evaporated and reconstituted in the mobile phase before injection.[3]

  • Validation Experiments:

    • Specificity: Inject a placebo/blank matrix sample to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity: Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the expected sample concentration). Inject each solution and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three concentration levels (low, medium, high). The recovery should typically be within 98.0-102.0%.

    • Precision (Repeatability and Intermediate Precision):

      • Repeatability: Analyze at least six replicate samples of the same batch on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should remain within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be experimentally verified.[4]

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results to demonstrate the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for fluorinated heterocyclic compounds that are volatile or can be made volatile through derivatization.

  • Instrumentation: A GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is often used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: An optimized temperature gradient is crucial for separation. For example, start at a lower temperature (e.g., 100°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantitative analysis, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[3]

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • For compounds like 5-Fluorouracil, a derivatization step is necessary. This can involve methylation or silylation to increase volatility and thermal stability.[3]

  • Validation Experiments: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are assessed similarly to the HPLC protocol, but with considerations specific to GC-MS, such as the stability of the derivatized analyte and the selectivity of the monitored ions. The acceptance criteria are generally comparable to those for HPLC.

Conclusion

The validation of analytical methods for fluorinated heterocyclic compounds is a meticulous process governed by international guidelines to ensure data integrity. HPLC stands out as a versatile and widely accessible technique suitable for a broad range of these compounds. GC-MS offers superior sensitivity for volatile analytes, though it may require a derivatization step. For bioanalytical applications requiring the highest levels of sensitivity and specificity, LC-MS/MS is the undisputed method of choice. The selection of the optimal method requires a thorough evaluation of the analyte's properties, the intended application, and the available resources. By following rigorous validation protocols, researchers can ensure their analytical data is reliable, reproducible, and fit for purpose in the advancement of pharmaceutical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks and adhering to regulatory standards.

Immediate Safety and Hazard Information

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not uniformly available, data from closely related trifluoromethyl-pyrimidine derivatives indicate several classifications. The compound should be handled as a hazardous substance in a well-ventilated area, preferably within a chemical fume hood.

Assumed Hazard Profile:

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3]H315
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][3]H319
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][3]H335

Key Chemical Data:

PropertyValue
Molecular Formula C₉H₉F₃N₂O₂
Molecular Weight 234.18 g/mol [2][4]
Appearance Solid[2]
Melting Point 65 °C[5]
Boiling Point 194 °C[5]
Flash Point 71 °C[5]
Storage Temperature 2-8°C under inert gas.[5]

Step-by-Step Disposal Protocol

This procedure outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE must be worn at all times when handling this compound for disposal.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[1][6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat to ensure full skin coverage.[6] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[6] If dust formation is possible, a NIOSH-approved respirator may be necessary.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3]

Waste Segregation and Collection

Proper segregation is fundamental to safe and cost-effective chemical waste management.

  • Designate a Waste Stream: this compound is a halogenated organic compound due to the presence of fluorine. It must be collected in a waste stream specifically designated for halogenated organic waste.[8]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste.[9] Mixing these streams increases disposal costs, as the entire volume must be treated as the more hazardous (and expensive) halogenated waste.[9][10]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect the pure compound or contaminated solids (e.g., paper towels, absorbent materials) in a designated solid halogenated waste container.[7]

    • Liquid Waste (Solutions): Collect any solutions containing this compound in a designated liquid halogenated waste container. Keep aqueous and organic solvent waste streams separate.[7]

Containerization and Labeling
  • Container Type: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass).[6] The container must have a tightly sealing cap.[3][6]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[6][7]

    • The full chemical name: "this compound".[6]

    • Associated hazard warnings (e.g., "Toxic," "Irritant," "Harmful if Swallowed").[6]

Storage and Disposal
  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6] Containers should be stored in secondary containment to prevent spills.

  • Final Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal facility.[3] Contact your institution's EHS department to arrange for the collection and disposal of the waste. Do not pour this chemical down the drain.[9][11]

Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]

  • Wear the appropriate PPE as described above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6][12] Avoid generating dust.[13][14]

  • Carefully collect the spilled material and absorbent into a labeled hazardous waste container for disposal.[6][7]

  • Clean the affected area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it solid or liquid? ppe->segregate solid_waste Collect in 'Solid Halogenated Organic Waste' Container segregate->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Organic Waste' Container segregate->liquid_waste Liquid containerize Step 3: Containerize & Label - Use compatible, sealed container - Label: 'Hazardous Waste', full chemical name, hazards solid_waste->containerize liquid_waste->containerize storage Step 4: Temporary Storage Store in designated, secure, and ventilated area containerize->storage disposal Step 5: Final Disposal Contact EHS for pickup by a licensed disposal facility storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for halogenated chemical waste.

References

Personal protective equipment for handling Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Compound Information:

  • Chemical Name: this compound

  • Molecular Formula: C₉H₉F₃N₂O₂

  • Molecular Weight: 234.18 g/mol [1]

  • Appearance: Solid[1]

Hazard Identification: This compound is classified as harmful and an irritant. Key hazards include:

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[6]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves that have been inspected prior to use.[6][7] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[7][8]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] In case of spills or insufficient ventilation, a NIOSH-approved air-purifying respirator is recommended.[9]
General Standard Laboratory AttireLong pants and closed-toe shoes are standard laboratory practice to protect against accidental spills.[8]
Safety Operating Procedures

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

Handling:

  • Handle in a well-ventilated place.[7]

  • Avoid contact with skin and eyes.[2][3][7]

  • Avoid the formation of dust and aerosols.[2][3][7]

  • Use non-sparking tools.[7]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7][10]

  • Keep the container tightly closed.[4][11]

  • Store locked up.[4][12]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2][3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][12]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Spill Response:

  • Evacuate personnel from the immediate area.[2][8]

  • Remove all sources of ignition.[7][8]

  • Wear appropriate personal protective equipment.[2]

  • Avoid dust formation.[2][3]

  • Collect the spilled material using a method that does not generate dust (e.g., gently sweep up and shovel) and place it in a suitable, sealed container for disposal.[2][3][8]

  • Prevent the chemical from entering drains.[2][3][7][8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[8]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling and emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 handle1 Work in a well-ventilated area prep2->handle1 handle2 Weigh/handle the compound handle1->handle2 handle3 Perform experiment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Remove and dispose of PPE correctly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 disp1 Segregate chemical waste clean3->disp1 disp2 Dispose of in a sealed, labeled container disp1->disp2

Caption: Workflow for the safe handling of the compound.

Emergency Spill Response Procedure spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Emergency PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill (No Dust) contain->cleanup dispose Place in Sealed Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Emergency response procedure for a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.